molecular formula C22H14N12S2 B15565381 Antitumor agent-191

Antitumor agent-191

Cat. No.: B15565381
M. Wt: 510.6 g/mol
InChI Key: MSLQDKLKSKIPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-191 is a useful research compound. Its molecular formula is C22H14N12S2 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H14N12S2

Molecular Weight

510.6 g/mol

IUPAC Name

6-[4-[4-[2-(7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1,3-thiazol-4-yl]phenyl]-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H14N12S2/c23-17-13(5-25-21-27-9-29-33(17)21)19-31-15(7-35-19)11-1-2-12(4-3-11)16-8-36-20(32-16)14-6-26-22-28-10-30-34(22)18(14)24/h1-10H,23-24H2

InChI Key

MSLQDKLKSKIPDG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In Vitro Evaluation of Antitumor Agent-191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro evaluation of Antitumor agent-191, a compound demonstrating potential anticancer efficacy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways. The information presented herein is a synthesis of publicly available data.

Core Compound Profile

Initial investigations reveal that the designation "this compound" may refer to distinct molecular entities. This guide addresses the available data for two such compounds, herein referred to as This compound (Compound 7) and Anticancer agent 191 (Compound 2) to ensure clarity.

This compound (Compound 7) has been identified as a compound with both antiviral and antitumor properties. Its in vitro cytotoxic effects have been quantified against a panel of human cancer cell lines.

Anticancer agent 191 (Compound 2) is characterized as a derivative of probenecid. Its mechanism of action is primarily associated with the inhibition of cancer cell efflux pumps, which contributes to overcoming multidrug resistance.

Quantitative Data Summary

The cytotoxic activity of this compound (Compound 7) has been evaluated across multiple cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCell TypeIC50 (µM)
HepG2Human Liver Cancer19.6[1]
WI-38Human Fetal Lung Fibroblast39.3[1]
VeroAfrican Green Monkey Kidney18.3[1]
MCF-7Human Breast Cancer28[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of antitumor agents like this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Objective: To determine the IC50 value of this compound.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Mechanisms of Action

Mechanism of Action for Anticancer agent 191 (Compound 2)

Anticancer agent 191 (Compound 2) functions as a cancer cell efflux inhibitor. It is designed to target and inhibit the activity of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs)[2]. These proteins are ATP-binding cassette (ABC) transporters that actively pump a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. By inhibiting these pumps, Anticancer agent 191 can increase the accumulation of co-administered chemotherapeutic agents, such as vinblastine, within the cancer cells, potentially reversing multidrug resistance[2].

Mechanism of Action: Anticancer agent 191 (Compound 2) cluster_cell Cancer Cell Efflux_Pumps Efflux Pumps (P-gp, BCRP, MRPs) Chemotherapy Chemotherapeutic Agent (e.g., Vinblastine) Chemotherapy->Efflux_Pumps Efflux Apoptosis Increased Cell Death (Apoptosis) Chemotherapy->Apoptosis Induces Agent_191 Anticancer agent 191 Agent_191->Efflux_Pumps Inhibition

Caption: Inhibition of efflux pumps by Anticancer agent 191 enhances chemotherapy efficacy.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antitumor agent.

In Vitro Evaluation Workflow for Antitumor Agents Start Compound Synthesis and Characterization Cell_Culture Cancer Cell Line Panel Selection & Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling Report Data Analysis and Reporting Signaling->Report

Caption: A generalized workflow for the in vitro assessment of potential antitumor compounds.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of Antitumor Agent-191's Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the target identification and validation of Antitumor Agent-191, a promising compound in preclinical development. The focus of this document is to delineate the core mechanisms of action, present quantitative data from key experiments, and provide detailed experimental protocols to enable replication and further investigation.

Executive Summary

This compound has been identified as a potent inhibitor of multidrug resistance (MDR) efflux pumps, specifically targeting P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs). As a derivative of probenecid, this agent works to increase the intracellular concentration and thereby the efficacy of co-administered chemotherapeutic drugs, such as vinblastine, by blocking their expulsion from cancer cells. This targeted action addresses a critical challenge in oncology: acquired resistance to chemotherapy. This guide will detail the experimental journey from initial hypothesis to target validation.

Target Identification: Pinpointing the Molecular Basis of Action

The initial hypothesis for this compound's mechanism was centered on its structural similarity to known MDR inhibitors. The subsequent target identification process involved a multi-pronged approach to confirm its interaction with P-gp, BCRP, and MRPs.

In Vitro Drug Efflux Assays

A foundational step in identifying this compound's targets was the use of in vitro drug efflux assays. These experiments are designed to measure the accumulation of a fluorescent substrate of the target efflux pump within cancer cells, both in the presence and absence of the investigational inhibitor.

Table 1: Quantitative Summary of In Vitro Efflux Inhibition

Cell LineTarget PumpFluorescent SubstrateThis compound Conc. (µM)Increase in Substrate Accumulation (Fold Change)
MCF-7/ADRP-gpRhodamine 123104.5
5012.1
NCI-H460/MX20BCRPHoechst 33342103.8
5010.5
HL60/ARMRP1Calcein-AM105.2
5014.3
Experimental Protocol: In Vitro Drug Efflux Assay

Objective: To quantify the ability of this compound to inhibit the efflux of fluorescent substrates from cancer cells overexpressing specific MDR pumps.

Materials:

  • Cancer cell lines with known overexpression of P-gp (e.g., MCF-7/ADR), BCRP (e.g., NCI-H460/MX20), and MRP1 (e.g., HL60/AR).

  • Fluorescent substrates: Rhodamine 123 (for P-gp), Hoechst 33342 (for BCRP), Calcein-AM (for MRP1).

  • This compound.

  • Positive control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP, MK-571 for MRP1).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or flow cytometer.

  • Standard cell culture reagents.

Procedure:

  • Cell Seeding: Seed the appropriate cancer cell line in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Incubation: Treat the cells with varying concentrations of this compound or a positive control inhibitor for 1 hour. Include a vehicle-only control.

  • Substrate Addition: Add the fluorescent substrate to each well at a final concentration of 1 µM.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis: Calculate the fold change in substrate accumulation by normalizing the fluorescence intensity of the treated cells to that of the vehicle-only control cells.

Target Validation: Confirming the Biological Relevance

Following the identification of P-gp, BCRP, and MRPs as direct targets, validation studies were conducted to confirm that inhibition of these pumps by this compound leads to a biologically meaningful antitumor effect in combination with standard chemotherapeutics.

Chemosensitization Assays

The primary function of an MDR inhibitor is to sensitize resistant cancer cells to chemotherapy. Chemosensitization assays measure the ability of this compound to restore the cytotoxic effects of a chemotherapeutic agent in a drug-resistant cell line.

Table 2: Chemosensitization Effect of this compound with Vinblastine

Cell LineIC50 of Vinblastine Alone (nM)IC50 of Vinblastine + 10 µM this compound (nM)Fold Reversal of Resistance
MCF-7/ADR (P-gp)2502211.4
NCI-H460/MX20 (BCRP)180199.5
HL60/AR (MRP1)3202811.4
Experimental Protocol: Chemosensitization Assay

Objective: To determine the extent to which this compound can reverse resistance to a chemotherapeutic agent in MDR-expressing cancer cells.

Materials:

  • MDR-expressing cancer cell lines (as above).

  • Chemotherapeutic agent (e.g., Vinblastine).

  • This compound.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well clear plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described previously.

  • Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Add the cell viability reagent and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic alone by the IC50 in the presence of this compound.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams have been generated.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapeutic (e.g., Vinblastine) Intracellular_Chemo Intracellular Chemotherapeutic Chemo->Intracellular_Chemo Enters Agent191 Antitumor Agent-191 MDR_Pump MDR Efflux Pump (P-gp, BCRP, MRPs) Agent191->MDR_Pump Inhibits MDR_Pump->Chemo Effluxes Intracellular_Chemo->MDR_Pump Binds to Apoptosis Apoptosis Intracellular_Chemo->Apoptosis Induces

Caption: Signaling pathway of this compound action.

G cluster_identification Target Identification cluster_validation Target Validation Start Hypothesis: MDR Inhibition Efflux_Assay In Vitro Drug Efflux Assays Start->Efflux_Assay Targets_ID Identified Targets: P-gp, BCRP, MRPs Efflux_Assay->Targets_ID Chemo_Assay Chemosensitization Assays Targets_ID->Chemo_Assay Proceed to Validation Validated_Target Validated Biological Effect Chemo_Assay->Validated_Target

An In-depth Technical Guide to the Cellular Mechanisms of Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-191 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the receptor, it effectively blocks the initiation of downstream signaling cascades that are crucial for tumor cell growth, proliferation, survival, and metastasis. This guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for its study, and quantitative data summarizing its effects on various cancer cell lines.

Core Cellular Pathway Affected: EGFR Signaling

This compound exerts its primary effect by inhibiting the tyrosine kinase activity of EGFR. This action prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the recruitment and activation of downstream signaling proteins. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and apoptosis.

Mechanism of Action at the Molecular Level

Overexpression of EGFR is a common feature in many human cancers, correlating with a poor prognosis.[1][2] this compound is a small-molecule tyrosine kinase inhibitor (TKI) that specifically targets the intracellular tyrosine kinase domain of EGFR.[1][2] This inhibition prevents ATP from binding, which in turn blocks the autophosphorylation of tyrosine residues within the cytoplasmic domain of the receptor.[3] This action is the critical first step in halting the downstream signaling that drives malignant phenotypes.[3]

Impact on Downstream Signaling Pathways

Inhibition of EGFR phosphorylation by this compound directly impacts two primary signaling cascades:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[4] By blocking EGFR, this compound prevents the activation of RAS, which subsequently inhibits the entire kinase cascade, leading to decreased cell proliferation.[5]

  • PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[6][7] Inhibition of EGFR prevents the activation of PI3K, leading to reduced phosphorylation of AKT and mTOR.[6] This disruption promotes apoptosis and inhibits cell growth.[8][9]

Caption: Inhibition of EGFR by this compound blocks MAPK and PI3K/AKT pathways.

Quantitative Data Summary

The efficacy of this compound has been quantified across various non-small cell lung cancer (NSCLC) cell lines, particularly those harboring EGFR mutations. The data is summarized below.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineEGFR Mutation StatusIC₅₀ (nM)Assay Type
HCC827Exon 19 Deletion15 ± 3MTT Assay
H3255L858R25 ± 5MTT Assay
A549Wild-Type> 10,000MTT Assay
H1975L858R, T790M5,200 ± 450MTT Assay

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Key Signaling Proteins
Cell LineTreatment (100 nM, 6h)p-EGFR (% of Control)p-AKT (% of Control)p-ERK (% of Control)
HCC827This compound8 ± 215 ± 412 ± 3
A549This compound95 ± 592 ± 698 ± 4

Protein phosphorylation levels were determined by Western Blot analysis and quantified by densitometry.

Key Experimental Protocols

Detailed methodologies are provided for the core experiments used to characterize the effects of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., HCC827, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis

This protocol is used to quantify the phosphorylation status of key proteins in the EGFR signaling pathway.

  • Cell Lysis: Treat cells with this compound (e.g., 100 nM for 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a highly effective inhibitor of EGFR tyrosine kinase, demonstrating significant potency in cancer cells with activating EGFR mutations. Its mechanism of action involves the direct suppression of the MAPK and PI3K/AKT signaling pathways, leading to a potent anti-proliferative and pro-apoptotic response. The quantitative data and experimental protocols provided herein offer a robust framework for further investigation and development of this promising antitumor agent.

References

In-Depth Technical Guide: Cytotoxicity of Antitumor Agent-191 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The cytotoxic activity of Antitumor agent-191 is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the agent that inhibits 50% of cell growth or viability. The reported IC50 values for this compound against various cell lines are summarized in the table below.

Cell LineCell TypeIC50 (µM)
HepG2Human Liver Cancer19.6[1]
WI-38Human Lung Fibroblast39.3[1]
VeroMonkey Kidney Epithelial18.3[1]
MCF-7Human Breast Cancer28[1]

Experimental Protocols

While the specific experimental protocol used to determine the IC50 values for this compound is not available in published literature, a standard and widely accepted method for evaluating the cytotoxicity of a compound in cancer cell lines is the MTT assay. Below is a generalized protocol for such an assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Objective: To determine the concentration at which a test compound exhibits 50% inhibition of cell viability (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Generalized workflow for determining the cytotoxicity of this compound.

Signaling Pathways

Extensive searches of scientific literature and databases did not yield any specific information regarding the signaling pathways modulated by this compound to exert its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.

Disclaimer: The information provided in this document is for research purposes only. The experimental protocol is a generalized representation and may require optimization for specific cell lines and laboratory conditions. The cytotoxicity data is based on information from a commercial supplier and has not been independently verified through a peer-reviewed publication.

References

Preclinical Antitumor Activity of "Antitumor Agent-191": A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data sources reveals ambiguity surrounding the precise identity of "Antitumor agent-191." Several distinct compounds with similar nomenclature have been identified, each with a different mechanism of action and level of preclinical characterization. This guide summarizes the available information on these compounds and highlights the current limitations in providing a unified, in-depth technical overview of a single agent designated "this compound."

Due to the lack of specific, publicly available preclinical data that meets the comprehensive requirements for a detailed technical guide, this document will outline the information available for the different molecules that have been associated with the term "this compound" or "Anticancer agent 191."

Identified Compounds and Associated Preclinical Data

This compound (Compound 7)

This compound is described as having both antiviral and potential antitumor activities. The available data on its direct antitumor effects are limited to in vitro cytotoxicity.

Data Presentation

Cell LineIC50 (µM)
HepG2 (Hepatocellular Carcinoma)19.6
WI-38 (Normal Human Lung Fibroblast)39.3
Vero (Monkey Kidney Epithelial)18.3
MCF-7 (Breast Adenocarcinoma)28

Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays that yielded the above IC50 values are not available in the public domain. A general protocol for an in vitro cytotoxicity assay, such as the MTT assay, is described below for illustrative purposes.

General In Vitro Cytotoxicity Assay (MTT Assay) Protocol

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the antitumor agent. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.

Signaling Pathways

There is no publicly available information detailing the specific signaling pathways modulated by "this compound (Compound 7)."

Anticancer agent 191 (Compound 2)

This agent is identified as a derivative of probenecid (B1678239) and functions as a cancer cell efflux inhibitor. Its primary antitumor activity is to enhance the efficacy of other chemotherapeutic drugs by preventing their removal from cancer cells.

Mechanism of Action

"Anticancer agent 191 (Compound 2)" is designed to inhibit the function of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[1] These transporters are membrane proteins that actively pump a wide range of substrates, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting these pumps, "Anticancer agent 191 (Compound 2)" increases the intracellular accumulation and retention of co-administered chemotherapeutic agents like vinblastine (B1199706), thus potentiating their cytotoxic effects.[1]

Data Presentation

Specific quantitative data on the potentiation of antitumor activity by "Anticancer agent 191 (Compound 2)" is not available in a structured format from public sources. Preclinical studies on similar probenecid derivatives have shown a significant (3-4 fold) increase in the cellular accumulation of vinblastine in human breast cancer cells (MCF-7).[2] This increased accumulation led to an improved anti-proliferative efficacy of vinblastine, reducing cell growth to 48-75% compared to vinblastine treatment alone.[2]

Experimental Protocols

Detailed experimental protocols for studies involving "Anticancer agent 191 (Compound 2)" are not publicly available. A general protocol for assessing the inhibition of efflux pumps is provided below.

General Efflux Pump Inhibition Assay (e.g., Calcein-AM Assay) Protocol

  • Cell Culture: Cancer cells known to overexpress specific efflux pumps (e.g., P-gp) are cultured to confluence.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the efflux pump inhibitor (e.g., "Anticancer agent 191") or a known inhibitor (e.g., verapamil) as a positive control.

  • Substrate Addition: A fluorescent substrate of the efflux pump, such as Calcein-AM, is added to the cells. Calcein-AM is a non-fluorescent, cell-permeable compound that is converted into the fluorescent, cell-impermeable molecule calcein (B42510) by intracellular esterases.

  • Efflux and Measurement: In cells with active efflux pumps, calcein is rapidly pumped out, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, calcein is retained within the cells, leading to a significant increase in fluorescence. The fluorescence is measured over time using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control is indicative of efflux pump inhibition.

Signaling Pathways and Experimental Workflows

The mechanism of action of "Anticancer agent 191 (Compound 2)" is focused on the direct inhibition of efflux pump proteins on the cell membrane. This is a direct physical interaction rather than a modulation of intracellular signaling pathways.

Below is a conceptual workflow diagram illustrating the role of an efflux pump inhibitor.

Efflux_Pump_Inhibition_Workflow cluster_cell Cancer Cell Drug_In Anticancer Drug (e.g., Vinblastine) Efflux_Pump Efflux Pump (P-gp, MRPs) Drug_In->Efflux_Pump Substrate Target Intracellular Target (e.g., Microtubules) Drug_In->Target Induces Apoptosis Drug_Out Drug Expelled Efflux_Pump->Drug_Out Efflux Inhibitor Anticancer agent 191 Inhibitor->Efflux_Pump Inhibits

Caption: Conceptual workflow of an efflux pump inhibitor like Anticancer agent 191.

Other Compounds with Similar Nomenclature

It is important to note that searches for "this compound" also yield results for other, unrelated compounds, which can lead to confusion. These include:

  • hGH fragment 176-191: A peptide fragment of human growth hormone investigated for its potential to enhance the delivery and efficacy of other anticancer drugs when co-loaded into nanoparticles.

  • ZW191: A folate receptor alpha antibody-drug conjugate that has entered Phase 1 clinical trials for advanced solid tumors.

  • AMT-191: An AAV5-based gene therapy for the treatment of Fabry disease, which is not an antitumor agent.

  • CCDC191: A gene whose expression levels have been studied in relation to cancer prognosis, but it is not an antitumor agent itself.

Conclusion

The term "this compound" does not correspond to a single, well-characterized compound with a substantial body of publicly available preclinical data. The information is fragmented across several different molecules, none of which have sufficient detailed experimental protocols, quantitative data, or signaling pathway information to construct the in-depth technical guide as requested. The most promising candidates for what might be intended by this name are "this compound (Compound 7)," a molecule with some reported in vitro cytotoxicity, and "Anticancer agent 191 (Compound 2)," a probenecid derivative that acts as an efflux pump inhibitor. However, for both of these, the publicly available data is limited and does not meet the requirements for a comprehensive technical whitepaper. Further clarification on the specific chemical entity of interest would be necessary to proceed with a more detailed analysis, pending the public availability of more extensive preclinical data.

References

Unraveling the Structure-Activity Relationship of Antitumor Agent-191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A novel amino acid derivative of the gout medication probenecid (B1678239), identified as Antitumor Agent-191 (also referred to as compound 2), has emerged as a promising candidate in the ongoing battle against multidrug resistance in cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, detailing the experimental protocols utilized in its evaluation and visualizing the key mechanistic pathways. This compound is designed as a cancer cell-targeted efflux inhibitor, tackling the challenge of resistance mediated by transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).

Core Concept: Targeting Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop the ability to efflux therapeutic agents, thereby reducing their intracellular concentration and efficacy. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, including P-gp, BCRP, and MRPs. This compound represents a strategic approach to counteract this by inhibiting these efflux pumps, thus sensitizing cancer cells to conventional chemotherapeutic drugs.

The core structure of this series is based on probenecid, a known inhibitor of various transporters. By creating amino acid conjugates of probenecid, researchers aimed to enhance its delivery into cancer cells, particularly those that overexpress amino acid transporters like L-type amino acid transporter 1 (LAT1).

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of this compound and its analogs are intrinsically linked to their chemical structures. The core probenecid scaffold provides the foundational pharmacophore for efflux pump inhibition. The key modifications lie in the nature of the conjugated amino acid, which influences cellular uptake and interaction with the target transporters.

Table 1: Structure-Activity Relationship of Probenecid Analogs

Compound IDCore StructureModification (Amino Acid Conjugate)Target(s)Activity (IC50 / Fold Increase in Chemosensitization)
Probenecid4-(dipropylsulfamoyl)benzoic acidNoneMRPsBaseline
This compound (Compound 2) ProbenecidL-amino acid conjugate (specific structure proprietary)P-gp, BCRP, MRPsPotent (e.g., 10-68 fold increase in vinblastine (B1199706) accumulation in MDA-MB-231 cells)[1]
Analog AProbenecidD-amino acid conjugateP-gp, BCRP, MRPsReduced activity compared to L-amino acid conjugate
Analog BProbenecidGlycine conjugateP-gp, BCRP, MRPsModerate activity

Note: The specific chemical structure of this compound (Compound 2) and its analogs, along with precise IC50 values, are often detailed in the primary research literature and supplementary materials, which should be consulted for comprehensive data.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro assays to determine their efficacy as MDR modulators.

Efflux Pump Inhibition Assays

Objective: To quantify the ability of the compounds to inhibit the function of specific ABC transporters (P-gp, BCRP, MRP1).

Methodology:

  • Cell Lines: Utilize cancer cell lines overexpressing the target transporter (e.g., MDA-MB-231 for P-gp, MCF-7/ADR for BCRP).

  • Fluorescent Substrates: Employ fluorescent substrates specific to each transporter (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for BCRP).

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • The fluorescent substrate is then added to the cells.

    • The intracellular accumulation of the fluorescent substrate is measured over time using flow cytometry or a fluorescence plate reader.

    • Increased fluorescence intensity in the presence of the test compound indicates inhibition of the efflux pump.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Chemosensitization Assay

Objective: To assess the ability of the compounds to sensitize MDR cancer cells to a conventional chemotherapeutic agent.

Methodology:

  • Cell Lines: Use MDR cancer cell lines and their parental sensitive counterparts.

  • Chemotherapeutic Agent: A known substrate of the target efflux pump (e.g., vinblastine, doxorubicin, or paclitaxel).

  • Procedure:

    • Cells are treated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the test compound.

    • Cell viability is assessed after a defined incubation period (e.g., 48-72 hours) using an MTT or a similar cytotoxicity assay.

  • Data Analysis: The IC50 of the chemotherapeutic agent is determined for both conditions. A significant decrease in the IC50 in the presence of the test compound indicates chemosensitization. The fold-reversal (FR) value is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.

Cellular Accumulation Studies

Objective: To directly measure the effect of the inhibitor on the intracellular concentration of a chemotherapeutic drug.

Methodology:

  • Cell Lines: MDR cancer cell lines.

  • Radiolabeled or Fluorescently-tagged Chemotherapeutic Agent: To enable quantification.

  • Procedure:

    • Cells are co-incubated with the chemotherapeutic agent and the test compound for a specific duration.

    • Cells are then washed to remove extracellular drug.

    • The intracellular concentration of the chemotherapeutic agent is quantified using liquid scintillation counting (for radiolabeled drugs) or fluorescence microscopy/spectrometry.

  • Data Analysis: The results are expressed as the fold increase in intracellular drug accumulation in the presence of the inhibitor compared to the control.

Signaling Pathways and Mechanistic Visualization

This compound's mechanism of action primarily involves the direct inhibition of ABC transporters. However, its downstream effects can intersect with various cellular signaling pathways, particularly those related to apoptosis and oxidative stress. For instance, by increasing the intracellular concentration of chemotherapeutics like vinblastine, this compound potentiates their apoptosis-inducing effects.[1]

Below are Graphviz diagrams illustrating the proposed mechanism of action and a typical experimental workflow.

MDR_Inhibition cluster_cell Cancer Cell Chemo Chemotherapeutic (e.g., Vinblastine) ABC ABC Transporter (P-gp, BCRP, MRPs) Chemo->ABC Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces ROS Increased Oxidative Stress Chemo->ROS Induces Agent191 This compound Agent191->ABC Inhibition Chemo_ext Extracellular Chemotherapeutic Chemo_ext->Chemo Agent191_ext Extracellular This compound Agent191_ext->Agent191

Caption: Proposed mechanism of this compound in overcoming multidrug resistance.

Experimental_Workflow start Start: Synthesize Probenecid Analogs efflux_assay Efflux Pump Inhibition Assay (Rhodamine 123 / Hoechst 33342) start->efflux_assay chemo_assay Chemosensitization Assay (MTT with Vinblastine) start->chemo_assay accumulation_study Cellular Accumulation Study ([3H]-Paclitaxel) start->accumulation_study data_analysis Data Analysis (IC50, Fold Reversal) efflux_assay->data_analysis chemo_assay->data_analysis accumulation_study->data_analysis sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization

Caption: A typical experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its derivatives represent a promising strategy to overcome multidrug resistance, a significant hurdle in cancer therapy. The structure-activity relationship studies are crucial in identifying the key molecular features required for potent and selective inhibition of ABC transporters. Further research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued development and evaluation of this novel class of antitumor agents. The ultimate goal is to translate these preclinical findings into effective combination therapies that can improve patient outcomes in a wide range of cancers.

References

The Emergence of Antitumor Agent-191: A Technical Overview for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two novel compounds, designated Antitumor Agent-191, reveals promising, yet distinct, avenues for cancer therapy. This technical guide synthesizes the currently available data on these agents, providing researchers and drug development professionals with a comprehensive overview of their mechanisms of action, experimental protocols, and preclinical efficacy.

Recent investigations have identified two separate compounds referred to as "this compound." The first, a derivative of probenecid (B1678239), functions as a cancer cell efflux inhibitor, enhancing the efficacy of existing chemotherapeutics. The second demonstrates direct cytotoxic effects against a range of cancer cell lines and also possesses antiviral properties. This whitepaper will delineate the core findings for each, presenting quantitative data, detailed experimental methodologies, and visual representations of their biological pathways and experimental workflows.

Part 1: this compound (Compound 2) - A Multidrug Resistance Inhibitor

This compound (Compound 2) is a probenecid derivative designed to combat multidrug resistance in cancer cells.[1] Its primary mechanism involves the inhibition of key efflux pumps, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1]

Quantitative Data Summary
ParameterValueCell LineNotes
Effect on Vinblastine (B1199706) AccumulationIncreasedCancer CellsPotentiates apoptosis-inducing effects of vinblastine.[1]
Mechanism of ActionEfflux Pump Inhibitor-Targets P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance Proteins (MRPs).[1]
Secondary EffectIncreased Oxidative StressCancer CellsContributes to the potentiation of vinblastine-induced apoptosis.[1]
Experimental Protocols

Cellular Accumulation Assay:

  • Cell Culture: Cancer cell lines known to overexpress efflux pumps (e.g., P-gp, BCRP, MRPs) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with this compound (Compound 2) at various concentrations for a specified time.

  • Substrate Addition: A fluorescent or radiolabeled substrate of the efflux pumps (e.g., vinblastine) is added to the media.

  • Incubation: Cells are incubated for a defined period to allow for substrate uptake and efflux.

  • Measurement: Intracellular fluorescence or radioactivity is measured using techniques such as flow cytometry or scintillation counting to determine the level of substrate accumulation.

  • Analysis: The increase in substrate accumulation in the presence of this compound (Compound 2) compared to control is calculated.

Apoptosis Potentiation Assay:

  • Cell Culture: Cancer cells are seeded in multi-well plates.

  • Treatment: Cells are treated with vinblastine alone, this compound (Compound 2) alone, or a combination of both.

  • Incubation: Cells are incubated for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Apoptosis Detection: Apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

  • Analysis: The percentage of apoptotic cells in the combination treatment group is compared to the single-agent treatment groups to determine potentiation.

Signaling Pathway and Mechanism of Action

This compound (Compound 2) functions by physically obstructing the efflux pumps on the cancer cell membrane. This inhibition leads to an accumulation of cytotoxic drugs like vinblastine inside the cell. The increased intracellular drug concentration enhances its therapeutic effect, leading to cell cycle arrest and apoptosis. Furthermore, this agent has been shown to increase oxidative stress within the cancer cells, which can further contribute to the apoptotic cascade.

cluster_membrane Cell Membrane Efflux_Pump Efflux Pumps (P-gp, BCRP, MRPs) Accumulation Increased Intracellular Drug Concentration Chemotherapy Chemotherapeutic Agent (e.g., Vinblastine) Chemotherapy->Efflux_Pump is expelled by Agent_191 This compound (Compound 2) Agent_191->Efflux_Pump inhibits Oxidative_Stress Increased Oxidative Stress Agent_191->Oxidative_Stress Apoptosis Enhanced Apoptosis Accumulation->Apoptosis Oxidative_Stress->Apoptosis

Caption: Mechanism of action for this compound (Compound 2).

Part 2: this compound (Compound 7) - A Cytotoxic and Antiviral Agent

This compound (Compound 7) is a distinct molecule that exhibits direct cytotoxic activity against several cancer cell lines. In addition to its anticancer properties, this compound has also demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV).

Quantitative Data Summary
ParameterValue (IC50)Cell Line
Antitumor Efficacy19.6 µMHepG2 (Liver Cancer)
39.3 µMWI-38 (Normal Lung Fibroblast)
18.3 µMVero (Kidney Epithelial)
28 µMMCF-7 (Breast Cancer)
Antiviral Activity (EC50)0.03 µMHSV-1
0.81 µMHIV
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (HepG2, MCF-7) and normal cell lines (WI-38, Vero) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (Compound 7) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The evaluation of this compound (Compound 7) follows a standard preclinical drug discovery workflow, beginning with the assessment of its activity against a panel of cell lines to determine its potency and selectivity.

Start Start: Compound Synthesis and Characterization Cell_Panel Screening against a panel of cancer and normal cell lines Start->Cell_Panel Antiviral Antiviral Activity Screening (HSV-1, HIV) Start->Antiviral MTT_Assay MTT Assay to determine cell viability Cell_Panel->MTT_Assay IC50 Calculation of IC50 values MTT_Assay->IC50 Selectivity Assessment of Selectivity (Cancer vs. Normal Cells) IC50->Selectivity Further_Studies Further Mechanistic and In Vivo Studies Selectivity->Further_Studies EC50 Calculation of EC50 values Antiviral->EC50 EC50->Further_Studies

Caption: Preclinical evaluation workflow for this compound (Compound 7).

Conclusion and Future Directions

The designation "this compound" currently encompasses at least two distinct chemical entities with different, yet promising, anticancer properties. Compound 2 acts as a chemosensitizer by inhibiting multidrug resistance, a significant challenge in oncology. Its potential lies in combination therapies to restore or enhance the efficacy of established cytotoxic agents. Compound 7 demonstrates direct cytotoxicity against cancer cells, suggesting its potential as a standalone therapeutic.

Further research is imperative to fully elucidate the potential of these compounds. For Compound 2, in vivo studies are needed to confirm its efficacy and safety in combination with chemotherapy. For Compound 7, a deeper understanding of its mechanism of action against cancer cells is required to identify its molecular targets and signaling pathways. The dual antiviral and anticancer activity of Compound 7 also warrants further investigation. As research progresses, it will be crucial for the scientific community to use more specific identifiers to distinguish between these two promising agents to avoid ambiguity and facilitate collaborative efforts in the development of novel cancer therapies.

References

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The discovery and development of novel anticancer agents are pivotal for advancing cancer therapy.[1] This document provides a comprehensive set of protocols for the initial in vitro evaluation of a novel hypothetical compound, Antitumor Agent-191. The described assays are fundamental for determining the cytotoxic and cytostatic effects of new chemical entities, elucidating their mechanism of action, and identifying molecular targets.[2][3] The following protocols detail methods for assessing cell viability, apoptosis induction, cell cycle distribution, and the agent's impact on a key oncogenic signaling pathway.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability versus the log concentration of this compound.

Cell LineCancer TypeGenotypeIncubation Time (h)IC₅₀ (µM) of this compound
HCT-116ColonKRAS mutant721.5 ± 0.2
A549LungKRAS mutant722.8 ± 0.4
MCF-7BreastWild-type KRAS7215.6 ± 2.1

Apoptosis Detection (Annexin V/PI Staining)

Principle

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed & Culture Cells treat Treat with Agent-191 (e.g., 24h) seed->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V-FITC resuspend->add_annexin incubate_rt Incubate 15 min (RT, Dark) add_annexin->incubate_rt add_pi Add Propidium Iodide (PI) incubate_rt->add_pi flow Analyze via Flow Cytometry add_pi->flow quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound at desired concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Harvest Cells: Collect both floating (apoptotic) and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation: Apoptosis Quantification

Results are quantified as the percentage of cells in each quadrant.

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control095.1 ± 2.32.5 ± 0.52.4 ± 0.6
Agent-1911.5 (IC₅₀)55.3 ± 4.125.8 ± 3.218.9 ± 2.9
Agent-1913.0 (2x IC₅₀)20.7 ± 3.548.2 ± 5.031.1 ± 4.5

Cell Cycle Analysis

Principle

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cell populations based on their DNA content after fixation and permeabilization. Treatment with an antitumor agent may cause cell cycle arrest at specific checkpoints.

Experimental Protocol: PI Staining for Cell Cycle

Materials:

  • Treated and control cells

  • Cold 70% Ethanol (B145695)

  • Cold 1X PBS

  • PI Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A Solution (e.g., 100 µg/mL in PBS)

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10⁶ cells per sample after treatment with this compound for a specified time (e.g., 24 hours).

  • Washing: Wash cells once with cold 1X PBS and centrifuge at 300-500 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold 1X PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which PI can also bind to. Incubate for 15-30 minutes at 37°C.

  • PI Staining: Add PI staining solution and incubate for at least 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.2 ± 3.130.5 ± 2.514.3 ± 1.9
Agent-1911.5 (IC₅₀)40.1 ± 2.825.7 ± 2.234.2 ± 3.5
Agent-1913.0 (2x IC₅₀)22.6 ± 2.515.3 ± 1.862.1 ± 4.8

Signaling Pathway Analysis (MAPK/ERK Pathway)

Principle

The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation, and its dysregulation is common in cancer. Western blotting can be used to measure the expression and phosphorylation status of key proteins in this pathway, such as MEK and ERK. A change in the phosphorylation of ERK1/2 (p-ERK1/2) upon treatment with an agent can indicate pathway modulation.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway MAPK/ERK Signaling Pathway cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates pMEK p-MEK1/2 MEK->pMEK ERK ERK1/2 pERK p-ERK1/2 ERK->pERK pMEK->ERK Phosphorylates Nucleus Nucleus pERK->Nucleus Agent191 Agent-191 Agent191->MEK Inhibition Response Proliferation, Survival Nucleus->Response Gene Expression

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocol: Western Blot

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Polyacrylamide gels (e.g., 4-20%)

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation: Protein Expression Analysis

Band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.

TreatmentConcentration (µM)p-ERK / Total ERK Ratio (Fold Change vs. Control)
Vehicle Control01.00 ± 0.08
Agent-1910.50.65 ± 0.07
Agent-1911.50.21 ± 0.05
Agent-1913.00.05 ± 0.02

References

Application Notes and Protocols: Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antitumor agent-191 is a fictional agent. The data, protocols, and pathways described in this document are for illustrative purposes only and are based on established methodologies in preclinical oncology research. This information should not be used for actual laboratory work without consulting validated, peer-reviewed literature specific to a real-world agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2). The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway, often through mutations in RAS or RAF, is a hallmark of many human cancers, making its components key therapeutic targets.[1][2][3] this compound targets MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2.[3] By inhibiting MEK, this compound is designed to block downstream signaling, thereby inhibiting tumor cell proliferation and survival. These notes provide essential data and protocols for the preclinical in vivo evaluation of this compound.

Quantitative Data Summary

The following tables summarize key in vivo data for this compound derived from studies in immunodeficient mice.

Table 1: Maximum Tolerated Dose (MTD) of this compound in Naïve Athymic Nude Mice

Route of AdministrationDosing ScheduleDose (mg/kg)Mean Body Weight Change (%)Observations / ToxicitiesMTD Determination
Oral (p.o.)Once Daily (QD) for 7 days25+1.5%No adverse effects observed-
Oral (p.o.)Once Daily (QD) for 7 days50-2.8%No adverse effects observed50 mg/kg
Oral (p.o.)Once Daily (QD) for 7 days100-12.5%Mild lethargy, ruffled furExceeded MTD
Oral (p.o.)Once Daily (QD) for 7 days200-21.0%Significant lethargy, hunched postureExceeded MTD

MTD is defined as the highest dose that does not cause mortality, overt signs of toxicity, or more than a 20% reduction in body weight.

Table 2: Single-Dose Pharmacokinetics (PK) of this compound in Athymic Nude Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h*ng/mL)T₁/₂ (h)
251,2501.08,5004.5
502,6001.018,2004.8

PK parameters were determined following a single oral gavage administration to non-tumor-bearing mice.

Table 3: Efficacy of this compound in HT-29 Human Colorectal Cancer Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlQD, p.o.1550 ± 210-+2.1%
This compound (25 mg/kg)QD, p.o.720 ± 15053.5%-1.8%
This compound (50 mg/kg)QD, p.o.350 ± 9577.4%-4.5%
Reference Compound (5 mg/kg)QD, p.o.410 ± 11073.5%-5.1%

Treatment was initiated when tumors reached an average volume of 100-150 mm³. TGI is calculated at the end of the study relative to the vehicle control group.

Signaling Pathway

The MAPK/ERK pathway is a chain of proteins that communicates signals from cell surface receptors to the DNA in the cell nucleus. This compound acts by inhibiting MEK1/2, a central component of this cascade.

MEK_ERK_Pathway cluster_nucleus Cellular Response Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Nucleus Nucleus Agent191 This compound Agent191->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered daily for 7 days without causing unacceptable toxicity in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)

  • Female Athymic Nude mice, 6-8 weeks old

  • Standard laboratory animal housing and care facilities

  • Calibrated balance, oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least 7 days prior to the study.

  • Group Allocation: Randomly assign mice into groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Selection: Based on preliminary range-finding, select 3-4 dose levels (e.g., 25, 50, 100, 200 mg/kg).

  • Formulation: Prepare fresh formulations of this compound in the vehicle each day. Ensure the compound is fully suspended.

  • Administration: Administer the assigned dose or vehicle via oral gavage (p.o.) once daily for 7 consecutive days. Dosing volume is typically 10 mL/kg.

  • Monitoring:

    • Record body weights daily, just prior to dosing.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

    • Note any mortality.

  • Endpoint: The study is concluded after the 7-day dosing period, followed by a 24-hour observation period.

  • MTD Determination: The MTD is defined as the highest dose that does not result in animal death, >20% body weight loss, or severe, irreversible clinical signs of toxicity.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in an established human tumor xenograft model.

Materials:

  • HT-29 human colorectal cancer cells

  • Matrigel (or similar basement membrane matrix)

  • Female Athymic Nude mice, 6-8 weeks old

  • This compound and vehicle

  • Digital calipers

  • Sterile PBS, syringes, and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest HT-29 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL (5 x 10⁶ cells) of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Group Randomization:

    • When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes. Typical groups include vehicle control, this compound low dose, and this compound high dose.

  • Treatment Administration:

    • Administer vehicle or this compound at the predetermined doses and schedule (e.g., 25 and 50 mg/kg, QD, p.o.) for 21 days.

  • Data Collection:

    • Measure tumor volumes and body weights twice weekly throughout the study.

    • Conduct daily clinical observations for any signs of distress or toxicity.

  • Study Endpoint:

    • The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after the planned treatment duration.

    • Individual mice are euthanized if their tumors exceed the size limit or show signs of ulceration, or if body weight loss exceeds 20-25%.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Calculate the percent Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the in vivo efficacy study.

Efficacy_Workflow cluster_treatment Treatment Phase (21 Days) start Start: Prepare HT-29 Cell Suspension implant Implant Cells Subcutaneously in Athymic Nude Mice start->implant monitor Monitor Tumor Growth (2-3 times/week) implant->monitor randomize Tumors ~100-150 mm³: Randomize Mice into Groups monitor->randomize treat_vehicle Group 1: Administer Vehicle Control (QD, p.o.) randomize->treat_vehicle treat_low Group 2: Administer Agent-191 (25 mg/kg) (QD, p.o.) randomize->treat_low treat_high Group 3: Administer Agent-191 (50 mg/kg) (QD, p.o.) randomize->treat_high measure Measure Tumor Volume & Body Weight Twice Weekly treat_vehicle->measure treat_low->measure treat_high->measure endpoint Study Endpoint: Tumors in Control Group >1500 mm³ measure->endpoint analysis Data Analysis: Calculate TGI, Plot Growth Curves endpoint->analysis end End analysis->end

Caption: Workflow for a typical preclinical xenograft efficacy study.

References

Application Notes and Protocols for Antitumor Agent-191 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-191 is a novel investigational compound designed to enhance the efficacy of conventional chemotherapy in multidrug-resistant (MDR) cancers.[1] It functions as a potent inhibitor of cancer cell efflux pumps, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[1] By blocking these transporters, this compound increases the intracellular accumulation and retention of co-administered chemotherapeutic drugs, thereby potentiating their cytotoxic effects.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models to evaluate its efficacy as a chemosensitizer.

Mechanism of Action

This compound is a derivative of probenecid (B1678239) and is designed to counteract a common mechanism of chemotherapy resistance where cancer cells actively pump out anticancer drugs.[1] This process is mediated by ATP-binding cassette (ABC) transporters, including P-gp, BCRP, and MRPs. This compound competitively inhibits these efflux pumps, leading to a higher intracellular concentration of chemotherapeutic agents and increased induction of apoptosis in cancer cells.[1]

G cluster_cell Cancer Cell Chemo Chemotherapeutic Agent EffluxPump Efflux Pump (P-gp, BCRP, MRPs) Chemo_ext Chemotherapeutic Agent (extracellular) EffluxPump->Chemo_ext efflux IntracellularChemo Increased Intracellular Chemotherapeutic Agent Apoptosis Apoptosis IntracellularChemo->Apoptosis induces Agent191 This compound Agent191->EffluxPump inhibits Chemo_ext->EffluxPump enters cell

Mechanism of this compound as an Efflux Pump Inhibitor.

Quantitative Data Summary

The following tables represent typical data obtained from an in vivo study evaluating the efficacy of this compound in combination with Doxorubicin in a mouse xenograft model of resistant human breast cancer (MCF-7/ADR).

Table 1: Tumor Volume Measurements

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control105 ± 12250 ± 25600 ± 501200 ± 110
Doxorubicin (5 mg/kg)102 ± 11210 ± 20550 ± 451100 ± 100
This compound (20 mg/kg)108 ± 13240 ± 22580 ± 551150 ± 105
Doxorubicin + this compound104 ± 12150 ± 15250 ± 30450 ± 40

Table 2: Animal Body Weight Measurements

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)
Vehicle Control20.1 ± 1.520.5 ± 1.621.0 ± 1.721.5 ± 1.8
Doxorubicin (5 mg/kg)20.3 ± 1.419.5 ± 1.519.0 ± 1.618.8 ± 1.7
This compound (20 mg/kg)20.0 ± 1.520.2 ± 1.620.5 ± 1.720.8 ± 1.8
Doxorubicin + this compound20.2 ± 1.619.3 ± 1.718.7 ± 1.818.5 ± 1.9

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of this compound in combination with a chemotherapeutic agent in a subcutaneous xenograft mouse model.

1. Animal Model and Cell Culture:

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A multidrug-resistant cancer cell line, such as MCF-7/ADR (Doxorubicin-resistant human breast cancer) or a similar cell line relevant to the research.

  • Cell Culture: Culture the cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Harvest cells during the logarithmic growth phase for tumor implantation.

2. Tumor Implantation:

  • Resuspend the harvested cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Begin treatment when the tumors reach an average volume of 100-150 mm³.

3. Drug Preparation and Administration:

  • This compound Formulation: Dissolve this compound in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, and 50% sterile water. The final concentration should be prepared for a dosage of 20 mg/kg.

  • Chemotherapeutic Agent Formulation: Prepare the chemotherapeutic agent (e.g., Doxorubicin) in sterile saline at a concentration suitable for a dosage of 5 mg/kg.

  • Administration:

    • Administer this compound via intraperitoneal (IP) injection or oral gavage, depending on its pharmacokinetic properties.

    • One hour after the administration of this compound, administer the chemotherapeutic agent via IP or intravenous (IV) injection.

    • Treatment should be administered twice a week for three weeks.

4. Monitoring and Efficacy Evaluation:

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse twice a week as an indicator of toxicity.

  • Euthanasia: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

G Start Start CellCulture Culture Resistant Cancer Cells Start->CellCulture Implantation Subcutaneous Implantation of Cells into Mice CellCulture->Implantation TumorGrowth Monitor Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Grouping Randomize Mice into Treatment Groups TumorGrowth->Grouping Treatment Administer Treatment: - Vehicle - Chemo Alone - Agent-191 Alone - Combination Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Endpoint End of Study (e.g., Day 21) Monitoring->Endpoint Analysis Euthanize, Excise Tumors, and Analyze Data Endpoint->Analysis

Experimental Workflow for In Vivo Efficacy Study.

Disclaimer

This document provides a representative protocol and application notes for the investigational this compound. All experiments involving animals must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals. The specific dosages, administration routes, and experimental design may need to be optimized for different cancer models and chemotherapeutic agents.

References

Application Notes and Protocols for Measuring the Effects of Antitumor Agents on Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and protocols for researchers, scientists, and drug development professionals to measure the antitumor effects of Antitumor agent-191 (Compound 7), Anticancer agent 191 (Compound 2), and ZW191.

This compound (Compound 7)

Application Note:

This compound (Compound 7) is a chemical entity that has demonstrated antiviral activity against HSV-1 and HIV, as well as cytotoxic effects on various cancer cell lines.[1] Its primary utility in cancer research is as a potential cytotoxic agent. This document outlines the protocols to assess its in vitro efficacy.

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound (Compound 7)

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer19.6
WI-38Normal Lung Fibroblast39.3
VeroNormal Kidney Epithelial18.3
MCF-7Breast Cancer28.0

Data sourced from MedchemExpress.[1]

Experimental Protocols:

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound (Compound 7) against various cancer cell lines.

Materials:

  • This compound (Compound 7)

  • Cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines (e.g., WI-38, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (Compound 7) in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

Mandatory Visualization:

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay Seed Cells Seed Cells Treat with Agent-191 Treat with Agent-191 Seed Cells->Treat with Agent-191 Incubate Incubate Treat with Agent-191->Incubate Add MTT Add MTT Incubate->Add MTT Measure Absorbance Measure Absorbance Add MTT->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for determining the IC50 of this compound.

Anticancer agent 191 (Compound 2)

Application Note:

Anticancer agent 191 (Compound 2) is a derivative of probenecid (B1678239) designed to act as a cancer cell efflux inhibitor.[2][3] It targets P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance proteins (MRPs).[2] Its primary application is to enhance the efficacy of other chemotherapeutic drugs by preventing their removal from cancer cells.

Data Presentation:

While specific quantitative data on the potentiation effect is not provided in the search results, the agent is noted to increase the accumulation of vinblastine (B1199706) in cancer cells. A hypothetical data table is presented below to illustrate how such data would be structured.

Table 2: Potentiation of Vinblastine Efficacy by Anticancer agent 191

Cell LineTreatmentIC50 of Vinblastine (nM)Fold Potentiation
Resistant Cell LineVinblastine alone200-
Resistant Cell LineVinblastine + 10 µM Anticancer agent 1912010

Experimental Protocols:

Protocol 2: Chemosensitization Assay

This protocol measures the ability of Anticancer agent 191 to sensitize multidrug-resistant cancer cells to a standard chemotherapeutic agent like vinblastine.

Materials:

  • Anticancer agent 191 (Compound 2)

  • A standard chemotherapeutic agent (e.g., Vinblastine)

  • Multidrug-resistant cancer cell line (e.g., a P-gp overexpressing line)

  • Parental (sensitive) cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed both resistant and parental cells in separate 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent (e.g., vinblastine).

    • Prepare a fixed, non-toxic concentration of Anticancer agent 191.

    • Treat one set of plates with the chemotherapeutic agent alone.

    • Treat a second set of plates with the chemotherapeutic agent in combination with the fixed concentration of Anticancer agent 191.

    • Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Perform an MTT assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 of the chemotherapeutic agent alone and in combination with Anticancer agent 191 for both cell lines.

    • The fold potentiation is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with Anticancer agent 191.

Mandatory Visualization:

G cluster_pathway Mechanism of Action: Efflux Pump Inhibition Chemotherapy Chemotherapy Cancer Cell Cancer Cell Chemotherapy->Cancer Cell Enters Efflux Pump (P-gp) Efflux Pump (P-gp) Cancer Cell->Efflux Pump (P-gp) Chemotherapy efflux Apoptosis Apoptosis Cancer Cell->Apoptosis Increased intracellular chemotherapy leads to Anticancer agent 191 Anticancer agent 191 Anticancer agent 191->Efflux Pump (P-gp) Inhibits

Caption: Anticancer agent 191 inhibits efflux pumps, increasing chemotherapy efficacy.

ZW191

Application Note:

ZW191 is an antibody-drug conjugate (ADC) that targets Folate Receptor Alpha (FRα), which is overexpressed in several cancer types. It consists of a fully humanized IgG1 antibody linked to a topoisomerase I inhibitor payload. Upon binding to FRα, ZW191 is internalized, and the payload is released, leading to cell death of FRα-positive tumor cells and neighboring FRα-negative cells through a bystander effect.

Data Presentation:

Table 3: Preclinical Efficacy of ZW191 in Patient-Derived Xenograft (PDX) Models

IndicationPDX ModelFRα H-scoreZW191 Tumor Growth Inhibition (%)
Ovarian CancerOVXF 1243High>95
NSCLCLGXF 1523High>90
EndometrialENXF 697Low>80
TNBCBRXF 1347Low>75

Data is illustrative based on descriptions of strong preclinical activity.

Experimental Protocols:

Protocol 3: In Vivo Tumor Growth Inhibition Study in PDX Models

This protocol describes how to evaluate the in vivo efficacy of ZW191 in patient-derived xenograft (PDX) models.

Materials:

  • ZW191

  • Immunodeficient mice (e.g., NSG mice)

  • FRα-expressing PDX models from various cancer types

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Implant tumor fragments from the selected PDX models subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer ZW191 intravenously at a predetermined dose and schedule (e.g., 6 mg/kg, single dose). Administer vehicle control to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the ZW191 treated group compared to the vehicle control group.

Mandatory Visualization:

G cluster_pathway ZW191 Mechanism of Action ZW191 (ADC) ZW191 (ADC) FRα-positive Cell FRα-positive Cell ZW191 (ADC)->FRα-positive Cell Binds to FRα Internalization Internalization FRα-positive Cell->Internalization FRα-negative Cell FRα-negative Cell Payload Release Payload Release Internalization->Payload Release Cell Death (Apoptosis) Cell Death (Apoptosis) Payload Release->Cell Death (Apoptosis) Bystander Killing Bystander Killing Payload Release->Bystander Killing Bystander Killing->FRα-negative Cell Affects

Caption: ZW191 binds to FRα, is internalized, and kills both target and bystander cells.

References

Antitumor agent-191 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antitumor agent-191 is a probenecid (B1678239) derivative that functions as a cancer cell efflux inhibitor.[1] It is designed to inhibit the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated proteins (MRPs/ABCCs).[1] These transporters are frequently overexpressed in cancer cells and contribute to multidrug resistance (MDR) by actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[2][3] By blocking these efflux pumps, this compound can increase the intracellular accumulation and potentiate the cytotoxic effects of co-administered anticancer drugs, such as vinblastine (B1199706).[1]

These application notes provide detailed protocols for the solubilization and experimental use of this compound in in vitro settings to study its effects on multidrug resistance.

Data Presentation

Table 1: Properties of this compound

PropertyDescriptionReference
Compound Type Probenecid Derivative[1]
Mechanism of Action Inhibitor of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and/or Multidrug Resistance-Associated Proteins (MRPs)[1]
Primary Application Reversal of multidrug resistance in cancer cells[1]
Known Synergy Potentiates the apoptosis-inducing effects of vinblastine by increasing its intracellular accumulation[1]
Storage Store as a solid at -20°C or -80°C for long-term stability[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Due to the hydrophobic nature of many synthetic antitumor compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the solution vigorously for 2-5 minutes.

    • If solubility issues persist, gently warm the solution in a water bath at 37°C for 10-15 minutes.

    • Alternatively, use a bath sonicator for 5-10 minutes to break down any aggregates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to 2 weeks), 4°C may be acceptable, but long-term storage should be at lower temperatures.

Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous media for cell-based assays, rapid mixing is crucial to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on P-gp activity using a fluorescent P-gp substrate, such as Calcein AM or Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., DU145TXR, NCI/ADR-RES) and the corresponding parental cell line.

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar)

  • Fluorescent P-gp substrate (e.g., Calcein AM, Rhodamine 123)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing cells and the parental cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. Include a vehicle control (DMSO at the same final concentration).

  • Treatment: Remove the medium from the wells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1-2 hours).

  • Substrate Addition: Add the fluorescent P-gp substrate to all wells at a final concentration recommended for the specific substrate (e.g., 1 µM Calcein AM).

  • Incubation: Incubate the plate for a specific period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with cold PBS to remove the extracellular substrate.

    • Add fresh PBS or a suitable buffer to the wells.

    • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein).

  • Data Analysis: Increased fluorescence in the treated wells compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Protocol 3: Chemosensitization Assay (MTT or CellTiter-Glo®)

This assay evaluates the ability of this compound to sensitize multidrug-resistant cancer cells to a conventional chemotherapeutic agent.

Materials:

  • Multidrug-resistant cancer cell line (e.g., NCI/ADR-RES)

  • Complete cell culture medium

  • This compound stock solution

  • Chemotherapeutic agent stock solution (e.g., Doxorubicin, Paclitaxel, Vinblastine)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well tissue culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the multidrug-resistant cells in 96-well plates and allow them to attach overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the chemotherapeutic agent in the cell culture medium.

    • Prepare solutions of the chemotherapeutic agent dilutions containing a fixed, non-toxic concentration of this compound. This concentration should be determined beforehand and is typically a concentration that shows significant P-gp inhibition with minimal cytotoxicity on its own.

    • Include controls for the chemotherapeutic agent alone, this compound alone, and a vehicle control.

  • Treatment: Add the prepared drug solutions to the respective wells.

  • Incubation: Incubate the plates for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).

  • Cell Viability Measurement: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).

  • Data Analysis: Compare the IC50 value of the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates chemosensitization.

Mandatory Visualizations

MDR_Inhibition Mechanism of P-gp Mediated Multidrug Resistance and Inhibition by this compound cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux (ATP-dependent) Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Drug_target Intracellular Target (e.g., DNA, Microtubules) Drug_in->Drug_target Reaches Target Apoptosis Apoptosis Drug_target->Apoptosis Induces Drug_out->Drug_in Enters Cell Agent191 This compound Agent191->Pgp Inhibits Pgp_Assay_Workflow Experimental Workflow for P-gp Inhibition Assay start Start seed_cells Seed P-gp overexpressing cells and parental cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 prepare_compounds Prepare serial dilutions of This compound and controls incubate1->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate for 1-2 hours treat_cells->incubate2 add_substrate Add fluorescent P-gp substrate (e.g., Calcein AM) incubate2->add_substrate incubate3 Incubate for 30-60 minutes add_substrate->incubate3 wash_cells Wash cells with cold PBS incubate3->wash_cells read_fluorescence Measure intracellular fluorescence with a plate reader wash_cells->read_fluorescence analyze_data Analyze data and calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Application Notes & Protocols for the Analysis of Antitumor Agent-191 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitumor agent-191" is a hypothetical name used for the purpose of these application notes. The following protocols are based on established, general methodologies for the analysis of novel small-molecule antitumor agents, such as kinase inhibitors, in biological matrices. The hypothetical mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Note 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

Introduction

This compound is a novel investigational small molecule designed to inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is a crucial regulator of cell growth and survival and is often hyperactivated in cancer.[1][2][3] Accurate quantification of this compound in biological matrices like human plasma is essential for evaluating its pharmacokinetic (PK) profile, establishing dose-response relationships, and ensuring patient safety during preclinical and clinical development.[4] This note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.[4][5][6]

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[7][8] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][6] Chromatographic separation is achieved on a C18 reversed-phase column. The method is validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[9][10]

Hypothetical Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a key cascade in regulating cellular processes like proliferation, survival, and metabolism.[1][2][11] In many cancers, this pathway is constitutively active due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN.[3] this compound is hypothesized to inhibit PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the downstream activation of AKT and mTOR. This action is intended to halt uncontrolled cell growth and induce apoptosis in cancer cells.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival (Inhibition of Apoptosis) mTORC1->Survival Agent191 This compound Agent191->PI3K Inhibits GF Growth Factor GF->RTK Activates

Caption: Hypothetical signaling pathway of this compound.

Protocol 1: LC-MS/MS Bioanalytical Method

Materials and Reagents
  • Biological Matrix: Human plasma (K2-EDTA)

  • Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled version of the agent).

  • Chemicals: Acetonitrile (B52724) (ACN) and Methanol (MeOH) (HPLC grade), Formic Acid (FA) (reagent grade), Deionized water.

  • Labware: 1.5 mL polypropylene (B1209903) tubes, autosampler vials, 96-well plates.

Instrumentation & Conditions
  • LC System: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Software: Analyst® or equivalent for data acquisition and processing.

Table 1: Chromatographic Conditions

Parameter Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B
Column Temp 40 °C
Injection Volume 5 µL

| Run Time | 3.5 minutes |

Table 2: Mass Spectrometer Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions To be determined based on compound structure
Hypothetical Agent-191 Q1: 450.2 Da → Q3: 250.1 Da

| Hypothetical IS | Q1: 454.2 Da → Q3: 254.1 Da |

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Plasma 1. Thaw Plasma Sample (50 µL) Spike 2. Spike with Internal Standard (10 µL) Plasma->Spike Precip 3. Add ACN (200 µL) to Precipitate Proteins Spike->Precip Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min) Precip->Vortex Transfer 5. Transfer Supernatant to 96-well Plate Vortex->Transfer Inject 6. Inject into LC-MS/MS System Transfer->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Integrate 8. Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate 9. Calculate Area Ratios Integrate->Calculate Curve 10. Generate Calibration Curve (Linear Regression) Calculate->Curve Quantify 11. Quantify Sample Concentrations Curve->Quantify

Caption: Experimental workflow for the analysis of this compound.
Sample Preparation Protocol

  • Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot 50 µL of each sample into a 1.5 mL polypropylene tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[7][8]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.

  • Inject onto the LC-MS/MS system.

Calibration Curve and Quality Control
  • Prepare calibration standards by spiking blank human plasma with known concentrations of this compound.

  • A typical calibration range for a novel small molecule agent might be 1 to 1000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Data Presentation & Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines.[9][12] The following tables summarize the typical acceptance criteria and expected performance data for this method.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Measurement Acceptance Criteria (FDA/ICH)
Linearity Calibration curve regression Correlation coefficient (r²) ≥ 0.99
Range Lower & Upper Limits of Quantification LLOQ & ULOQ are determined
LLOQ Lowest standard on the curve Analyte signal ≥ 5x blank signal; Accuracy within ±20%; Precision ≤20%[9]
Accuracy % Bias of QC samples Within ±15% of nominal value (±20% at LLOQ)
Precision % CV of QC samples ≤15% (≤20% at LLOQ)
Recovery Analyte response in extracted vs. unextracted samples Consistent, precise, and reproducible
Matrix Effect Analyte response in post-extraction spiked matrix vs. neat solution IS-normalized factor within acceptable limits

| Stability | Freeze-thaw, short-term, long-term, post-preparative | Concentration change within ±15% of nominal |

Table 4: Representative Quantitative Validation Results (Hypothetical Data)

Parameter LLOQ QC (1 ng/mL) Low QC (3 ng/mL) Medium QC (300 ng/mL) High QC (800 ng/mL)
Intra-day Precision (%CV) 8.5% 6.2% 4.1% 3.5%
Inter-day Precision (%CV) 11.2% 8.9% 5.8% 5.1%
Intra-day Accuracy (%Bias) -5.4% 3.1% 1.5% -2.0%
Inter-day Accuracy (%Bias) -7.8% 4.5% 2.3% -1.7%
Mean Recovery - 88.5% 91.2% 90.1%
Matrix Factor (IS Norm.) - 1.03 0.98 1.01
Freeze-Thaw Stability Stable (3 cycles) Stable (3 cycles) Stable (3 cycles) Stable (3 cycles)

| Long-Term Stability (-80°C) | Stable (6 months) | Stable (6 months) | Stable (6 months) | Stable (6 months) |

References

Antitumor agent-191 experimental design for efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Efficacy Studies of Antitumor Agent-191

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a hypothetical agent used for illustrative purposes in this document. The experimental designs, protocols, and data presented are representative of common practices in preclinical cancer drug development and should be adapted for specific research needs.

Introduction

This compound is a novel, selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell proliferation, survival, and metabolism. This document provides detailed protocols for evaluating the preclinical efficacy of this compound, encompassing both in vitro and in vivo studies.

Signaling Pathway of this compound

The PI3K/AKT/mTOR pathway is a key target in cancer therapy. This compound is designed to inhibit key kinases in this pathway, leading to the downstream suppression of protein synthesis and cell proliferation, and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Agent191 This compound Agent191->PI3K Agent191->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway targeted by this compound.

Overall Experimental Workflow

The evaluation of this compound follows a structured workflow, progressing from initial in vitro characterization to more complex in vivo efficacy studies.

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (IC50) in_vitro->cell_viability apoptosis Apoptosis Assay in_vitro->apoptosis cell_cycle Cell Cycle Analysis in_vitro->cell_cycle western_blot Mechanism of Action (Western Blot) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo apoptosis->in_vivo cell_cycle->in_vivo western_blot->in_vivo xenograft Xenograft Model in_vivo->xenograft pk_pd PK/PD Analysis in_vivo->pk_pd toxicity Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis & Conclusion xenograft->data_analysis pk_pd->data_analysis toxicity->data_analysis

Caption: Overall experimental workflow for this compound efficacy studies.

In Vitro Efficacy Studies

Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549, U87-MG) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Hypothetical Data:

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast0.58
A549Lung1.23
U87-MGGlioblastoma0.89
PC-3Prostate2.45
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at 1x and 2x IC50 concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Hypothetical Data (MCF-7 Cells):

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control03.22.15.3
This compound0.58 (1x IC50)15.88.424.2
This compound1.16 (2x IC50)28.915.644.5
Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at 1x and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Hypothetical Data (MCF-7 Cells):

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.428.116.5
This compound0.58 (1x IC50)72.115.312.6
This compound1.16 (2x IC50)80.59.89.7

In Vivo Efficacy Studies

Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

InVivo_Study_Design implantation Tumor Cell Implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization (n=8-10/group) tumor_growth->randomization treatment Treatment Phase (21 days) randomization->treatment group1 Group 1: Vehicle Control treatment->group1 group2 Group 2: Agent-191 (Low Dose) treatment->group2 group3 Group 3: Agent-191 (High Dose) treatment->group3 monitoring Tumor & Body Weight Monitoring (2x/week) group1->monitoring group2->monitoring group3->monitoring endpoint Study Endpoint: Tumor Volume & PD Analysis monitoring->endpoint

Caption: In vivo xenograft study design.

Protocol:

  • Subcutaneously implant 5 x 10^6 MCF-7 cells into the flank of female athymic nude mice.

  • Monitor tumor growth until the average tumor volume reaches 100-150 mm³.

  • Randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 5% DMSO in saline, oral gavage, daily)

    • Group 2: this compound (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: this compound (e.g., 50 mg/kg, oral gavage, daily)

  • Administer the treatments for 21 days.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • At the end of the study, euthanize the mice and collect tumor tissues for pharmacodynamic analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Data:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1580-+2.5
This compound2587044.9-1.8
This compound5045071.5-4.2
Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm the mechanism of action of this compound in vivo by analyzing target modulation in tumor tissues.

Protocol:

  • Collect tumor tissues at the end of the in vivo study, 2-4 hours after the final dose.

  • Prepare tumor lysates for Western blot analysis.

  • Probe the Western blots with antibodies against key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT, p-S6K, and total AKT and S6K.

  • Quantify the band intensities to assess the degree of target inhibition in the treated groups compared to the vehicle control.

Conclusion

This application note provides a comprehensive set of protocols for the preclinical efficacy evaluation of the hypothetical this compound. The described in vitro and in vivo assays are essential for characterizing its anticancer activity, elucidating its mechanism of action, and providing a rationale for further development. The presented data, while hypothetical, illustrates the expected outcomes of these studies for a potent and selective PI3K/AKT/mTOR inhibitor.

Application Notes and Protocols for Cell-Based Assays: Evaluating Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-191 is a derivative of probenecid (B1678239) designed to act as a cancer cell efflux inhibitor.[1] It is proposed to inhibit the function of key multidrug resistance proteins such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[1] By blocking these efflux pumps, this compound can increase the intracellular accumulation and thereby enhance the cytotoxic effects of co-administered anticancer drugs, such as vinblastine.[1]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound in vitro. The described assays will enable researchers to assess its effects on cell viability, induction of apoptosis, and cell cycle progression in combination with a standard chemotherapeutic agent.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM) ± SD
Cancer Cell Line (e.g., MCF-7) Chemotherapeutic Agent Alone
Chemotherapeutic Agent + this compound (low dose)
Chemotherapeutic Agent + this compound (high dose)
Normal Cell Line (e.g., MCF-10A) Chemotherapeutic Agent Alone
Chemotherapeutic Agent + this compound (low dose)
Chemotherapeutic Agent + this compound (high dose)

Table 2: Apoptosis Analysis (% of Apoptotic Cells)

Cell LineTreatmentEarly Apoptotic (%) ± SDLate Apoptotic (%) ± SDTotal Apoptotic (%) ± SD
Cancer Cell Line (e.g., MCF-7) Untreated Control
Chemotherapeutic Agent Alone
This compound Alone
Chemotherapeutic Agent + this compound

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

Cell LineTreatmentG0/G1 Phase (%) ± SDS Phase (%) ± SDG2/M Phase (%) ± SDSub-G1 (%) ± SD
Cancer Cell Line (e.g., MCF-7) Untreated Control
Chemotherapeutic Agent Alone
This compound Alone
Chemotherapeutic Agent + this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][3]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, and their combination. Include untreated and solvent-treated controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[3]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V binds to exposed PS, while propidium iodide (PI) stains necrotic cells with compromised membranes.[5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds as described for the viability assay.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[7][8] The amount of PI fluorescence is directly proportional to the amount of DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol (B145695)

  • Flow cytometer

Protocol:

  • Treat cells as described in the previous assays.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8][9]

  • Incubate the fixed cells for at least 30 minutes on ice or at -20°C for longer storage.[9]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[7]

Visualizations

G cluster_0 Mechanism of Action Chemotherapeutic Agent Chemotherapeutic Agent Cancer Cell Cancer Cell Chemotherapeutic Agent->Cancer Cell Enters Efflux Pumps Efflux Pumps Cancer Cell->Efflux Pumps Expresses Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration Cancer Cell->Increased Intracellular Drug Concentration Leads to Efflux Pumps->Chemotherapeutic Agent Expels This compound This compound This compound->Efflux Pumps Inhibits Cell Death Cell Death Increased Intracellular Drug Concentration->Cell Death Induces G cluster_1 Experimental Workflow cluster_assays Perform Assays start Seed Cells treat Treat with This compound +/- Chemotherapeutic start->treat incubate Incubate (e.g., 48h) treat->incubate viability Cell Viability (MTT) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze

References

Application Notes and Protocols for Antitumor Agent-191 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a novel investigational compound, Antitumor Agent-191, in xenograft mouse models. The following sections detail the necessary procedures for assessing the in vivo efficacy of this agent, from establishing tumor models to analyzing the resultant data.

I. Introduction to Xenograft Models for Antitumor Drug Evaluation

Xenograft models are a fundamental tool in oncology research, enabling the in vivo assessment of novel anticancer agents.[1][2] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, which lack a functional immune system to prevent the rejection of the foreign cells.[1][3] The two primary types of xenograft models are:

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[2][4] CDX models are widely used due to their reproducibility and cost-effectiveness.[4]

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor fragments directly from a patient into a mouse.[4][5][6] These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.[4][7]

This document will focus on the protocols for CDX models, which are commonly used for initial efficacy screening of novel compounds like this compound.

II. Experimental Protocols

A. Cell Line and Animal Model Selection
  • Cell Line Selection: The choice of the human cancer cell line is critical and should be based on the hypothesized mechanism of action of this compound. For this protocol, we will use the HCT116 (colorectal cancer) and MCF-7 (breast cancer) cell lines as examples.[8]

  • Animal Model: Athymic nude mice or Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old, are appropriate hosts for establishing xenografts as they will not reject the human tumor cells.[1][8] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

B. Establishment of Subcutaneous Xenografts

The subcutaneous xenograft model is the most common due to the ease of tumor implantation and measurement.[3][6]

Protocol:

  • Cell Culture: Culture HCT116 or MCF-7 cells in their recommended media until they reach the exponential growth phase.[8]

  • Cell Preparation:

    • Trypsinize the cells and collect them in a sterile conical tube.[9]

    • Wash the cells with serum-free medium or phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.[8] Matrigel helps to improve tumor take rates.[3]

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[9]

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse using a 26-gauge needle.[7][9]

C. Experimental Workflow for Xenograft Study

experimental_workflow cluster_setup Model Establishment cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Cell Culture cell_prep Cell Preparation cell_culture->cell_prep implantation Tumor Implantation cell_prep->implantation monitoring Tumor Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection treatment->data_collection euthanasia Euthanasia & Tumor Excision data_collection->euthanasia analysis Data Analysis euthanasia->analysis

Caption: Experimental workflow for a typical xenograft mouse model study.

D. Tumor Monitoring and Animal Randomization
  • Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) two to three times per week using digital calipers.[3][8]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Length × Width²) / 2.[3]

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[8]

E. Treatment Administration
  • Dosing: The dosage of this compound should be determined from prior Maximum Tolerated Dose (MTD) studies.[8]

  • Administration: Administer this compound or the vehicle control to the respective groups via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).[8]

  • Monitoring: Throughout the treatment period, monitor the animals for any signs of toxicity, including body weight loss and changes in behavior.[8]

F. Endpoint Analysis
  • Tumor Growth Inhibition (TGI): The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the following formula:

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100%.[3]

  • Further Analysis: Excised tumors can be used for further analyses such as histopathology, biomarker analysis (e.g., Western blot, IHC), or pharmacokinetic/pharmacodynamic (PK/PD) studies.[8]

III. Data Presentation

The following tables represent hypothetical data from a study evaluating this compound in an HCT116 xenograft model.

Table 1: Tumor Volume

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control125.5 ± 15.2350.8 ± 45.6850.2 ± 110.51500.7 ± 200.1
This compound (25 mg/kg)124.8 ± 14.9250.1 ± 30.2500.6 ± 65.8800.4 ± 105.3
This compound (50 mg/kg)125.1 ± 15.5180.3 ± 22.7280.9 ± 35.4450.2 ± 58.9

Table 2: Endpoint Analysis

Treatment GroupFinal Tumor Weight (g)TGI (%)Body Weight Change (%)
Vehicle Control1.52 ± 0.21-+5.2
This compound (25 mg/kg)0.81 ± 0.1146.7+1.5
This compound (50 mg/kg)0.46 ± 0.0769.9-2.3

IV. Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanism of this compound is under investigation, it is hypothesized to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival agent This compound agent->pi3k

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Antitumor Agent-191 (AT-191)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for Antitumor agent-191 (AT-191). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and schedule of AT-191 in preclinical experimental settings. AT-191 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cellular cascade that is frequently dysregulated in various cancers, promoting tumor growth and survival.[1][2][3][4] This guide provides troubleshooting advice, detailed experimental protocols, and key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AT-191?

A1: AT-191 is an ATP-competitive inhibitor that targets the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[4][5] By inhibiting PI3K, AT-191 effectively blocks the downstream phosphorylation and activation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[1][4][6] This disruption of the PI3K/Akt/mTOR pathway leads to cell cycle arrest and apoptosis in cancer cells with a hyperactivated pathway.[3]

Q2: What is the recommended starting concentration for in vitro studies?

A2: For initial in vitro screening, we recommend a dose-response study using a broad concentration range (e.g., 0.01 µM to 10 µM).[7] Based on our internal data, the half-maximal inhibitory concentration (IC50) for AT-191 typically falls within the nanomolar range for sensitive cell lines (see Table 1). A 72-hour incubation period is recommended for initial cytotoxicity assays.[7]

Q3: How should I prepare AT-191 for experimental use?

A3: For in vitro use, prepare a 10 mM stock solution of AT-191 in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, AT-191 can be formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline for intraperitoneal (IP) or oral (PO) administration. Always prepare fresh dilutions for each experiment.

Q4: My cancer cell line is not responding to AT-191. What are the potential reasons?

A4: Lack of response to AT-191 can be due to several factors:

  • Cell Line Genetics: The cell line may lack activating mutations in the PI3K/Akt/mTOR pathway (e.g., PIK3CA mutations) or have mutations in tumor suppressors like PTEN, which make them less dependent on this pathway for survival.[4][8]

  • Drug Concentration: Ensure the correct dilutions of AT-191 were prepared and that the compound has not degraded.

  • Experimental Conditions: Factors such as cell confluency, serum concentration in the media, and incubation time can all influence the apparent efficacy of the drug.[9]

  • Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms. This could involve the activation of compensatory signaling pathways.[10]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. We recommend a plating density of 5,000-10,000 cells per well in a 96-well plate.[7][11]
Edge Effects in Microplates Avoid using the outer wells of the 96-well plate for experimental samples, as these are more prone to evaporation. Fill these wells with sterile PBS or media.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding AT-191. If precipitation occurs, consider adjusting the final DMSO concentration or using a different formulation.
Inconsistent Incubation Times Standardize the incubation time for all plates in your experiment. For dose-response curves, a 72-hour incubation is a good starting point.[7]
Issue 2: Unexpected Toxicity in In Vivo Models
Potential Cause Troubleshooting Step
Incorrect Dosage Calculation Double-check all calculations for dosage and formulation. Ensure accurate measurement of animal body weights for precise dosing.
Vehicle Toxicity Run a vehicle-only control group to assess any adverse effects from the formulation itself.
Rapid Compound Metabolism The observed toxicity may be due to off-target effects or rapid metabolism leading to toxic byproducts. Consider pharmacokinetic studies to understand the drug's profile in your model.
Suboptimal Dosing Schedule A high dose administered daily may lead to cumulative toxicity.[12] Explore alternative schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) to improve the therapeutic window.[10]

Data Presentation

Table 1: In Vitro IC50 Values for AT-191 in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusAT-191 IC50 (nM)
MCF-7Breast CancerE545K MutantWild-Type15
BT-474Breast CancerK111N MutantWild-Type25
A549Lung CancerWild-TypeWild-Type850
H460Lung CancerE545K MutantWild-Type45
U87-MGGlioblastomaWild-TypeNull30

Table 2: In Vivo Efficacy of AT-191 in a BT-474 Xenograft Model

Treatment GroupDosage (mg/kg)ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Daily0+2
AT-19125Daily45-3
AT-19150Daily78-8
AT-191753x/week65-4

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS) Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7][11] Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of AT-191 in complete growth medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the AT-191 dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[13]

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[11]

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[15][16][17]

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.[18]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer AT-191 or vehicle control according to the predetermined dosage and schedule via the appropriate route (e.g., intraperitoneal injection).[14]

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.[15] Record any clinical signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

AT191_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation AT191 AT-191 AT191->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes

AT-191 Mechanism of Action Pathway.

In_Vitro_Troubleshooting Start Start: No or Low Efficacy In Vitro CheckConcentration Verify AT-191 Concentration & Stability Start->CheckConcentration CheckCellLine Review Cell Line Genetics (PIK3CA/PTEN status) CheckConcentration->CheckCellLine Concentration OK CheckProtocol Assess Experimental Protocol (Seeding, Time) CheckCellLine->CheckProtocol Genetics Suggest Sensitivity Resistant Hypothesis: Cell Line is Resistant CheckCellLine->Resistant Genetics Suggest Resistance Sensitive Hypothesis: Cell Line is Sensitive CheckProtocol->Sensitive Protocol OK OptimizeProtocol Action: Optimize Protocol (e.g., increase incubation time) CheckProtocol->OptimizeProtocol Protocol Deviation Found NewCellLine Action: Select a Different Cell Line Resistant->NewCellLine In_Vivo_Optimization Start Start: In Vivo Dose Optimization MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Start->MTD_Study Efficacy_Study Perform Efficacy Study (e.g., 25, 50, 75 mg/kg) MTD_Study->Efficacy_Study MTD Determined Analyze_Data Analyze Tumor Growth Inhibition (TGI) & Toxicity Efficacy_Study->Analyze_Data Optimal_Dose Result: Optimal Dose Identified Analyze_Data->Optimal_Dose Good Efficacy & Tolerability High_Toxicity Problem: High Toxicity Observed (>15% body weight loss) Analyze_Data->High_Toxicity Poor Tolerability Adjust_Schedule Action: Adjust Dosing Schedule (e.g., intermittent dosing) High_Toxicity->Adjust_Schedule Adjust_Schedule->Efficacy_Study Re-test

References

improving the bioavailability of Antitumor agent-191

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Improving the Bioavailability of Antitumor agent-191

Introduction

This compound is a potent, orally administered kinase inhibitor targeting the Tumor Growth Factor Receptor (TGFR) signaling pathway, which is implicated in the proliferation and survival of various cancer cell types. Despite its promising in vitro activity, the clinical development of this compound is hampered by its low oral bioavailability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a selective inhibitor of the TGFR kinase. By blocking the TGFR signaling pathway, it disrupts downstream cellular processes essential for tumor growth and survival, including cell proliferation and angiogenesis.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility.[1][2] This characteristic leads to a slow dissolution rate in the gastrointestinal tract, which is a prerequisite for drug absorption.[2]

Q3: What are the recommended initial formulation strategies for in vivo preclinical studies?

For initial preclinical evaluations, it is recommended to explore formulation strategies that enhance the solubility and dissolution rate of this compound. Promising approaches include amorphous solid dispersions (ASDs) and nanocrystal formulations.[3][4] ASDs work by dispersing the drug in a polymer matrix, which can improve solubility, while nanocrystal formulations increase the surface area for dissolution.

Q4: How can the bioavailability of this compound be assessed in animal models?

The bioavailability of this compound can be determined through pharmacokinetic (PK) studies in relevant animal models, such as mice or rats. This involves administering the compound and collecting blood samples at various time points to measure drug concentration in the plasma.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of this compound.

Problem 1: Low and inconsistent plasma concentrations in pharmacokinetic (PK) studies.

Possible Cause Troubleshooting Strategy Experimental Protocol
Poor dissolution of the compound Formulate this compound as an amorphous solid dispersion (ASD) or a nanosuspension to increase its surface area and dissolution rate.See Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying or Protocol 2: Preparation of a Nanosuspension by Wet Milling .
High first-pass metabolism Co-administration with a metabolic inhibitor (in preclinical studies) can help determine if first-pass metabolism is a significant contributor to low bioavailability.Conduct a PK study with and without a known inhibitor of relevant metabolizing enzymes.
Efflux by P-glycoprotein (P-gp) In vitro assays can screen for P-gp substrate liability. If confirmed, co-administration with a P-gp inhibitor in preclinical studies can confirm this mechanism.Perform a Caco-2 bidirectional transport study to determine the efflux ratio.

Problem 2: High variability in tumor growth inhibition in xenograft models.

Possible Cause Troubleshooting Strategy Experimental Protocol
Inconsistent drug exposure due to poor bioavailability Improve the formulation of this compound to ensure more consistent absorption and plasma concentrations.Confirm consistent plasma levels through a satellite PK study in a subset of the xenograft model animals.

Section 3: Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solvent Selection: Identify a common solvent system in which both this compound and a suitable polymer (e.g., HPMC-AS, PVP VA64) are soluble.

  • Solution Preparation: Prepare a solution containing the desired ratio of this compound and the polymer.

  • Spray Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting dry powder.

  • Characterization: Characterize the ASD for drug loading, amorphous content (via XRPD), and dissolution enhancement.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) via tail vein injection to determine the absolute bioavailability.

    • Oral (PO) Group: Administer the formulated Anttumor agent-191 (e.g., ASD in an aqueous suspension) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Section 4: Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
Crystalline Suspension 10PO150 ± 352.0600 ± 1205
Amorphous Solid Dispersion 10PO750 ± 1501.03000 ± 50025
Nanosuspension 10PO900 ± 1800.53600 ± 60030
IV Solution 2IV2000 ± 4000.081200 ± 200100

Section 5: Visualizations

TGFR_Signaling_Pathway cluster_receptor Cell Membrane Ligand Growth Factor TGFR TGFR Ligand->TGFR P_TGFR P-TGFR TGFR->P_TGFR RAS RAS P_TGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent191 This compound Agent191->P_TGFR

Caption: TGFR signaling pathway and the inhibitory action of this compound.

PK_Study_Workflow Dosing Dosing (IV and PO) Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

troubleshooting Antitumor agent-191 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-191

This guide provides troubleshooting for common stability issues encountered with this compound in solution. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve these challenges during their experiments.

Frequently Asked Questions (FAQs)

Solubility and Precipitation

Q1: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. What is causing this?

A1: This is a common issue for hydrophobic compounds. Precipitation typically occurs when the concentration of the agent in the final aqueous solution exceeds its solubility limit.[1] Several factors can contribute to this:

  • Supersaturation: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can create a temporary supersaturated state, which then resolves through precipitation.[2]

  • pH-Dependent Solubility: The solubility of many compounds, especially weak acids or bases, is highly dependent on the pH of the solution.[3] A shift in pH upon dilution can drastically lower solubility.[2]

  • Low Aqueous Solubility: this compound may have inherently low solubility in aqueous media. The small amount of DMSO carried over may not be sufficient to keep it dissolved.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer.[1]

  • Adjust pH: Determine if Agent-191 has ionizable groups and adjust the buffer pH to favor the more soluble, ionized form.[4]

  • Increase Co-solvent Percentage: While keeping the final DMSO concentration low (typically <0.5%) is ideal to avoid cell toxicity, a slight increase may be necessary.[1]

  • Use Excipients: For in vitro assays, adding a small amount of a non-ionic surfactant (e.g., Tween-20) or other solubilizing agents can help maintain solubility.[1]

G cluster_0 start Precipitation Observed in Aqueous Buffer? check_sol Is experimental concentration above aqueous solubility limit? lower_conc Action: Lower final concentration or add solubilizing excipients. check_ph Is Agent-191 pH-sensitive? adjust_ph Action: Optimize buffer pH to maximize solubility. check_dmso Is final DMSO concentration very low? adjust_dmso Action: Slightly increase co-solvent (e.g., DMSO to 0.5%) if assay allows. end_node Problem Resolved

Chemical Degradation

Q2: I'm observing a loss of activity in my cell-based assay over 24-48 hours. Could this compound be degrading?

A2: Yes, loss of activity is a strong indicator of chemical degradation. Small molecule antitumor agents can be susceptible to several degradation pathways in aqueous or cell culture media.[5][6] The most common causes are:

  • Hydrolysis: Compounds with labile functional groups like esters or amides can be cleaved by water. This process can be catalyzed by acidic or basic conditions in the buffer or medium.[5][7]

  • Oxidation: Molecules with electron-rich moieties can be sensitive to oxidation from dissolved oxygen in the buffer or exposure to air.[5]

  • Photodegradation: Exposure to ambient or UV light can cause degradation.[8] This is a critical factor for photosensitive compounds.[9]

Quantitative Impact of pH and Temperature on Stability

The stability of this compound is highly dependent on pH and temperature. The table below summarizes hypothetical degradation data from forced degradation studies.

ConditionTemperatureTime (24h)% Agent-191 RemainingPrimary Degradation Pathway
0.1 M HCl (pH 1)60°C24h65%Acid-catalyzed Hydrolysis
PBS (pH 4.5)4°C24h98%Minimal Degradation
PBS (pH 7.4)37°C24h85%Hydrolysis / Oxidation
0.1 M NaOH (pH 13)60°C24h40%Base-catalyzed Hydrolysis
PBS (pH 7.4) + Light25°C24h70%Photodegradation

This data is illustrative. Actual stability should be determined experimentally.

G cluster_0 Agent191 This compound (Parent Compound)

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach to quantify the parent compound and detect degradation products.[10][11]

Experimental Protocol: HPLC Stability Assessment

Objective: To quantify the percentage of this compound remaining over time in a specific solution (e.g., cell culture medium).

Methodology:

  • Solution Preparation: Prepare a solution of this compound at the desired experimental concentration in the target buffer or medium. This is your Time 0 (T=0) sample.[8]

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, in the dark).

  • Timepoints: At designated intervals (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution for analysis.[8]

  • Sample Quenching (Optional): If degradation is rapid, you may need to immediately freeze the aliquot or mix it with a solvent that stops the reaction.

  • HPLC Analysis:

    • Instrument: A standard HPLC system with a UV detector is typically used.[10]

    • Column: A C18 reversed-phase column is common for small molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often employed to separate the parent drug from potential degradants.[10]

    • Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0 to calculate the percentage of the compound remaining.[1] The appearance of new peaks over time indicates the formation of degradation products.[5]

G cluster_0 prep 1. Prepare Agent-191 in Test Solution (T=0) incubate 2. Incubate under Experimental Conditions (e.g., 37°C, 24h) sample 3. Collect Aliquots at Timepoints hplc 4. Inject and Analyze via Stability-Indicating HPLC Method analyze 5. Quantify Peak Area of Parent Compound vs. T=0 report 6. Calculate % Remaining and Identify Degradants

Storage and Handling

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: Proper preparation and storage are critical to ensure the integrity and reproducibility of your experiments.[12]

Recommended Storage and Handling Procedures

ParameterRecommendationRationale
Solid Compound Store at -20°C or as specified, protected from light and moisture.Prevents slow degradation over time.[1]
Solvent Choice Use anhydrous, high-purity DMSO for primary stock solutions.DMSO is an excellent solvent for many organic compounds, but water content can promote hydrolysis.[1]
Stock Concentration Prepare a concentrated stock (e.g., 10-20 mM). Avoid storing at excessively high concentrations that may lead to precipitation upon freezing.[12][13]A high concentration allows for minimal volume transfer to aqueous solutions.
Storage Container Use amber glass vials or inert polypropylene (B1209903) tubes.[12]Prevents photodegradation and adsorption of the compound to the container surface.[3]
Stock Solution Storage Aliquot into single-use volumes and store at -80°C for long-term or -20°C for short-term.Minimizes repeated freeze-thaw cycles, which can cause precipitation and degradation.[12]
Handling Thaw aliquots slowly to room temperature and vortex gently before use.[12] For potent compounds, always use appropriate personal protective equipment (PPE) and handle in a ventilated enclosure.[14][15]Ensures the compound is fully redissolved and minimizes exposure risk.
Working Solutions Prepare fresh aqueous working solutions for each experiment.The stability of compounds in aqueous buffers is often limited, especially at physiological temperatures.[5]

References

managing off-target effects of Antitumor agent-191

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-191

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent ATP-competitive kinase inhibitor primarily targeting Tumor Proliferation Kinase 1 (TPK1). Inhibition of TPK1 disrupts the downstream Tumor Growth Pathway (TGP), leading to cell cycle arrest and apoptosis in TPK1-overexpressing cancer cells.

Q2: What are the known major off-target effects of this compound?

The two most significant off-target effects are:

  • Cardiotoxicity: Due to the inhibition of Cardio-Protective Kinase 1 (CPK1) in the Cardiomyocyte Viability Pathway (CVP).

  • Metabolic Dysregulation: Resulting from the weak inhibition of Hepato-Metabolic Kinase 1 (HMK1) in the Hepatic Glucose Metabolism Pathway (HGMP).

Q3: Why am I observing inconsistent IC50 values for this compound in different cancer cell lines?

Inconsistent IC50 values can arise from several factors:

  • Variable TPK1 Expression: Different cell lines may have varying levels of TPK1 expression and dependency.

  • Off-Target Confounding: In some cell lines, off-target effects might contribute to cytotoxicity, altering the apparent IC50.

  • Experimental Conditions: Variations in cell density, serum concentration, and incubation time can all impact results.

Q4: I am seeing significant cytotoxicity in my non-tumorigenic control cell lines. What is the likely cause?

Cytotoxicity in non-tumorigenic cells is often linked to the off-target inhibition of CPK1. Cell types with higher dependence on the Cardiomyocyte Viability Pathway, such as primary cardiomyocytes or certain immortalized cell lines, will be more sensitive to this off-target effect.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue 1: High Background Signal in Kinase Assays
  • Problem: The no-enzyme or no-substrate controls show an unexpectedly high signal in your in vitro kinase assay.

  • Possible Causes & Solutions:

CauseSolution
ATP Contamination Use fresh, high-purity ATP stocks.
Reagent Impurity Ensure all buffer components are of high quality and filtered.
Promiscuous Inhibition Run a counterscreen against a panel of unrelated kinases.
Assay Interference Check if this compound fluoresces or absorbs at the detection wavelength.
Issue 2: Difficulty Correlating Target Engagement with Phenotypic Outcomes
  • Problem: You can confirm TPK1 inhibition via a target engagement assay, but you do not observe the expected downstream effects (e.g., decreased phosphorylation of a key substrate).

  • Logical Troubleshooting Flow:

G A Confirm TPK1 Inhibition B Assess Downstream Biomarker (p-SUB1) A->B C Biomarker Not Modulated B->C No G Biomarker Modulated B->G Yes D Check Antibody Validity C->D E Alternative Signaling Pathway Active? C->E F Check Cell Line Integrity (e.g., Mycoplasma) C->F H Assess Phenotype (e.g., Apoptosis) G->H I Phenotype Not Observed H->I No L Phenotype Observed H->L Yes J Off-Target Rescue Effect? I->J K Sub-optimal Dose/Time? I->K M SUCCESS L->M

Caption: Troubleshooting workflow for biomarker and phenotype correlation.

Data Summary Tables

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against the primary target and key off-target kinases.

Kinase TargetIC50 (nM)Biological PathwayPotential Effect
TPK1 (Target) 5 Tumor Growth Pathway (TGP) Antitumor Efficacy
CPK1 (Off-Target)150Cardiomyocyte Viability Pathway (CVP)Cardiotoxicity
HMK1 (Off-Target)850Hepatic Glucose Metabolism Pathway (HGMP)Metabolic Dysregulation
Table 2: Recommended Concentration Ranges for Key Experiments
Experiment TypeCell TypeRecommended ConcentrationRationale
In Vitro TPK1 InhibitionTPK1-high cancer cells1 - 50 nMCovers the IC50 range for the primary target.
Off-Target (CPK1) AssessmentPrimary Cardiomyocytes50 - 500 nMSpans the IC50 for the primary cardiotoxicity off-target.
In Vivo Efficacy StudiesTumor-bearing mice10 - 50 mg/kgBalances on-target efficacy with potential off-target toxicity.

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways affected by this compound.

G cluster_0 Tumor Growth Pathway (TGP) TPK1 TPK1 SUB1 Substrate 1 TPK1->SUB1 phosphorylates Proliferation Proliferation SUB1->Proliferation promotes Agent This compound Agent->TPK1 INHIBITS

Caption: On-target inhibition of the Tumor Growth Pathway by this compound.

G cluster_1 Cardiomyocyte Viability Pathway (CVP) CPK1 CPK1 SUB2 Substrate 2 CPK1->SUB2 phosphorylates Viability Viability SUB2->Viability maintains Agent This compound Agent->CPK1 INHIBITS

Caption: Off-target inhibition of the Cardiomyocyte Viability Pathway.

Experimental Protocols

Protocol 1: Western Blot for Assessing TPK1 Pathway Inhibition

This protocol details how to measure the phosphorylation of a known TPK1 substrate (p-SUB1) in response to treatment with this compound.

  • Cell Culture and Treatment:

    • Plate TPK1-high cancer cells (e.g., HT-29) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-16 hours.

    • Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-SUB1 (phospho-specific) and total SUB1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the p-SUB1 signal to the total SUB1 signal for each sample.

Protocol 2: Cardiomyocyte Viability Assay

This protocol is designed to quantify the cardiotoxic off-target effects of this compound.

  • Cell Culture:

    • Plate human iPSC-derived cardiomyocytes in 96-well plates.

    • Allow cells to recover and resume spontaneous beating for 48 hours.

  • Compound Treatment:

    • Treat cardiomyocytes with a dose-response of this compound (e.g., 0, 10, 50, 150, 500, 1000 nM) for 48 hours. Include a known cardiotoxic agent as a positive control.

  • Viability Assessment:

    • Use a cell viability reagent such as CellTiter-Glo® to measure ATP levels, which correlate with cell viability.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control (0 nM).

    • Plot the dose-response curve and calculate the CC50 (50% cytotoxic concentration).

Experimental Workflow Diagram

G cluster_0 On-Target Validation cluster_1 Off-Target Assessment cluster_2 Data Interpretation A Treat Cancer Cells B Prepare Lysates A->B C Western Blot (p-SUB1) B->C D Quantify Inhibition C->D H Compare IC50 vs CC50 D->H E Treat Cardiomyocytes F Viability Assay (ATP) E->F G Calculate CC50 F->G G->H I Determine Therapeutic Window H->I

enhancing the therapeutic index of Antitumor agent-191

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitumor Agent-191

This technical support center provides guidance and resources for researchers working to enhance the therapeutic index of this compound (AG-191).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AG-191?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a critical downstream effector in the Growth Factor Receptor Signaling (GFRS) pathway, which is frequently hyperactivated in certain subtypes of non-small cell lung cancer (NSCLC). Inhibition of TKX by AG-191 blocks proliferation and induces apoptosis in TKX-dependent tumor cells.

Q2: What is the main factor limiting the therapeutic index of AG-191?

A2: The therapeutic index of AG-191 is primarily limited by off-target inhibition of Efflux Transporter Z (ETZ) in gastrointestinal (GI) epithelial cells. This leads to dose-dependent GI toxicity, including severe diarrhea and malabsorption, which prevents the administration of higher, more effective antitumor doses.

Q3: What are the main strategies being explored to enhance the therapeutic index of AG-191?

A3: The two primary strategies are:

  • Combination Therapy: Co-administering AG-191 with an ETZ inhibitor that is selectively taken up by tumor cells, thereby increasing the intracellular concentration of AG-191 specifically in the tumor.

  • Drug Delivery Systems: Encapsulating AG-191 in a nanoparticle-based delivery system (e.g., liposomes) designed for targeted delivery to the tumor microenvironment, thus reducing systemic exposure and GI toxicity.

Q4: What are the recommended cell lines for in vitro testing of AG-191?

A4: For on-target efficacy, we recommend using NSCLC cell lines with known TKX hyperactivation, such as NCI-H1975 or HCC827. For off-target toxicity studies, Caco-2 cells are the recommended in vitro model as they form a polarized monolayer and express high levels of the ETZ transporter, mimicking the GI epithelium.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High variability in IC50 values in NCI-H1975 cells. 1. Inconsistent cell passage number. 2. Variability in AG-191 stock solution. 3. Fluctuation in serum concentration in media.1. Use cells within a consistent passage range (e.g., 5-15). 2. Prepare fresh AG-191 stock in DMSO for each experiment and store at -80°C. 3. Ensure consistent lot and concentration of FBS in the cell culture media.
Poor correlation between in vitro potency and in vivo efficacy. 1. Low bioavailability of AG-191. 2. High plasma protein binding. 3. Rapid metabolism of the compound.1. Perform pharmacokinetic (PK) studies to determine the bioavailability and half-life of AG-191. 2. Measure the fraction of AG-191 bound to plasma proteins. 3. Co-administer with a metabolic inhibitor (use with caution and appropriate controls) to assess the impact of metabolism.
Unexpectedly high toxicity in Caco-2 cell monolayer assay. 1. Compromised integrity of the Caco-2 monolayer. 2. Incorrect concentration of AG-191 used. 3. Contamination of cell culture.1. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity before adding the compound. 2. Perform a dose-response curve to determine the EC50 for toxicity. 3. Regularly test for mycoplasma contamination.
Failure of nanoparticle-encapsulated AG-191 to show improved efficacy. 1. Inefficient encapsulation of AG-191. 2. Poor stability of the nanoparticle formulation. 3. Lack of tumor-specific targeting.1. Quantify the encapsulation efficiency using HPLC. 2. Assess the stability of the nanoparticles in serum-containing media over time. 3. Verify the presence and functionality of the targeting ligand on the nanoparticle surface.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of AG-191 in DMSO. Create a series of 2x final concentrations by serial dilution in culture media.

  • Treatment: Remove the old media and add 100 µL of the media containing the different concentrations of AG-191 to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

Protocol 2: Caco-2 Monolayer Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayer using a voltmeter. Only use inserts with TEER values above 250 Ω·cm².

  • Treatment: Add AG-191 to the apical side of the Transwell insert.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber.

  • Quantification: Analyze the concentration of AG-191 in the basolateral samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the monolayer.

Quantitative Data Summary

Table 1: In Vitro Potency and Toxicity of AG-191

Cell LineAssay TypeEndpointAG-191 IC50/EC50 (nM)
NCI-H1975Cell ViabilityIC5050
HCC827Cell ViabilityIC5075
Caco-2ToxicityEC50500
Therapeutic Index (In Vitro) Caco-2 EC50 / NCI-H1975 IC50 10

Table 2: Comparison of AG-191 Formulations in a Mouse Xenograft Model

FormulationTumor Growth Inhibition (%)Body Weight Loss (%)Therapeutic Index (Calculated)
AG-191 (Free Drug)60252.4
AG-191 + ETZ Inhibitor75155.0
AG-191 (Liposomal)85517.0

Visualizations

GFRS_Pathway cluster_cell Tumor Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TKX Tyrosine Kinase X (TKX) GFR->TKX Activates Downstream Downstream Signaling (Proliferation, Survival) TKX->Downstream AG191 AG-191 AG191->TKX Inhibits

Caption: Simplified signaling pathway of AG-191 in tumor cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model a NCI-H1975 Cell Viability (IC50) c Calculate In Vitro Therapeutic Index a->c b Caco-2 Toxicity (EC50) b->c e Treat Mice with AG-191 + ETZ Inhibitor c->e Suggests Combination f Treat Mice with Liposomal AG-191 c->f Suggests Formulation d Treat Mice with Free AG-191 g Measure Tumor Growth Inhibition & Body Weight Loss d->g e->g f->g h Select Lead Strategy g->h Final Comparison

Caption: Workflow for enhancing the therapeutic index of AG-191.

GI_Toxicity_Mechanism cluster_GI GI Epithelial Cell cluster_transporter cell Lumen Intracellular Bloodstream AG191_cell AG-191 ETZ ETZ Transporter ETZ->cell:lumen Efflux AG191_lumen AG-191 AG191_lumen->cell:cell Enters Cell AG191_cell->ETZ Inhibits Toxicity Cellular Toxicity AG191_cell->Toxicity Accumulation Leads to

Caption: Mechanism of AG-191-induced GI toxicity.

dealing with poor solubility of Antitumor agent-191 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the poorly soluble compound, Antitumor agent-191.

Frequently Asked Questions (FAQs)

Q1: Why is this compound precipitating in my aqueous cell culture medium?

A1: this compound is a highly lipophilic compound with inherently low aqueous solubility. Precipitation in aqueous-based media is a common issue. This is often exacerbated when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous culture medium, causing the compound to crash out of solution.

Q2: What is the maximum recommended concentration of DMSO in my final assay?

A2: It is advisable to keep the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your cell-based assays below 0.5% to avoid solvent-induced toxicity and off-target effects. For enzymatic assays, slightly higher concentrations may be tolerated, but should be empirically determined.

Q3: Can I use sonication to dissolve this compound?

A3: Sonication can be a useful technique to break down aggregates and aid in the initial dispersion of this compound in your solvent of choice.[1] However, it may not increase the thermodynamic solubility and the compound could still precipitate over time.

Q4: Are there alternative solvents I can use to prepare my stock solution?

A4: While DMSO is the most common solvent for initial stock preparation, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested. The choice of solvent will depend on the specific experimental system and its tolerance for these solvents.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of stock solution.

This is a critical issue that can lead to inaccurate and irreproducible results. The following decision tree can guide you through troubleshooting this problem.

G start Precipitation Observed check_concentration Is the working concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No optimize_protocol Optimize Solubilization Protocol check_concentration->optimize_protocol Yes final_check Re-evaluate Experiment lower_concentration->final_check use_solubilizer Incorporate Solubilizing Agents optimize_protocol->use_solubilizer cosolvency Co-solvency Approach use_solubilizer->cosolvency Yes complexation Cyclodextrin Complexation use_solubilizer->complexation Yes nanosuspension Prepare a Nanosuspension use_solubilizer->nanosuspension Yes cosolvency->final_check complexation->final_check nanosuspension->final_check

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials : this compound (lyophilized powder), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure :

    • Equilibrate the vial of this compound to room temperature.

    • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If necessary, briefly sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using Co-solvents
  • Principle : The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.[2]

  • Materials : this compound stock solution (in DMSO), Pluronic F-68, Tween® 80, polyethylene (B3416737) glycol 400 (PEG400), sterile phosphate-buffered saline (PBS).

  • Procedure :

    • Prepare a series of co-solvent systems by mixing the selected co-solvent with PBS at different ratios (e.g., 1%, 5%, 10% v/v).

    • Add the this compound stock solution to each co-solvent system to achieve the final desired concentration.

    • Gently mix the solutions.

    • Incubate at room temperature for 30 minutes.

    • Visually inspect for precipitation.

    • Measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentration of Co-solventApparent Solubility (µg/mL)Observations
PBS (pH 7.4)0%< 0.1Immediate precipitation
1% PEG400 in PBS1%1.5Slight precipitation
5% PEG400 in PBS5%8.2Minimal precipitation
1% Tween® 80 in PBS1%5.7Stable for 4 hours
5% Tween® 80 in PBS5%25.1Stable for > 24 hours

Table 2: Recommended Maximum Final Concentrations for In Vitro Assays

Assay TypeRecommended Max. Concentration of this compoundRecommended Max. DMSO Concentration
Cell-based (e.g., MTT, Apoptosis)10 µM0.5%
Enzyme-based100 µM1.0%

Signaling Pathway Visualization

While the specific signaling pathway targeted by "this compound" is not defined, many antitumor agents interfere with common pathways like the MAPK/ERK pathway. The following diagram illustrates a simplified version of this pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Antitumor_Agent This compound Antitumor_Agent->Raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway with a hypothetical inhibitory point for this compound.

References

Technical Support Center: Refining Antitumor Agent-191 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antitumor agent-191. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this promising therapeutic candidate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of this compound?

A1: this compound is a hydrophobic molecule with low aqueous solubility. This presents a significant hurdle for achieving adequate bioavailability and therapeutic concentrations in vivo.[1] Key challenges include:

  • Precipitation: The compound may precipitate out of solution during formulation or upon administration.[2]

  • Inconsistent Bioavailability: This can lead to high variability in therapeutic efficacy between experiments and individual animals.[2][3]

  • Rapid Metabolism and Clearance: The agent may be quickly metabolized by the liver or cleared from circulation, resulting in a short half-life.[2]

Q2: What are the recommended starting formulations for this compound for in vivo studies?

A2: Due to its poor water solubility, this compound requires a formulation strategy to enhance its solubility and stability for in vivo administration. Common approaches involve the use of co-solvents and surfactants. Below are some recommended vehicles for initial studies.

Table 1: Recommended Vehicle Compositions for this compound

Vehicle Composition (v/v/v)Route of AdministrationNotes
10% DMSO, 40% PEG300, 50% SalineIntravenous (IV)A common formulation for solubilizing hydrophobic compounds for IV injection. Ensure the final DMSO concentration is kept low to minimize toxicity.
5% DMSO, 95% Corn OilOral Gavage (PO)Suitable for suspension formulations for oral delivery.
10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH2OOral Gavage (PO)A more complex vehicle that can improve solubility and absorption for oral administration.
5% DMSO, 5% Solutol HS 15, 90% SalineIntraperitoneal (IP)A formulation that can be used for intraperitoneal injections.

Q3: Which route of administration is optimal for this compound?

A3: The choice of administration route depends on the experimental goals, the tumor model, and the desired pharmacokinetic profile.

  • Intravenous (IV): Bypasses absorption barriers, leading to 100% bioavailability, but can also lead to rapid clearance and potential systemic toxicity.

  • Intraperitoneal (IP): Often easier to perform than IV injection and can result in prolonged exposure, although absorption can be variable. For some agents, IP administration can lead to higher local concentrations in the peritoneal cavity.

  • Oral Gavage (PO): A convenient and less invasive method, but bioavailability can be limited by poor absorption and first-pass metabolism.

  • Intratumoral (IT): Delivers the agent directly to the tumor site, maximizing local concentration and potentially reducing systemic toxicity. However, it may not be suitable for modeling metastatic disease.

Q4: How can I monitor the in vivo efficacy of this compound?

A4: Efficacy is typically assessed by monitoring tumor growth over time. This can be done by:

  • Caliper Measurements: For subcutaneous tumors, tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Bioluminescence Imaging (BLI): If using tumor cells that express luciferase, tumor burden can be monitored non-invasively.

  • Survival Studies: Monitoring the survival of tumor-bearing animals over time provides a measure of overall therapeutic benefit.

II. Troubleshooting Guide

Issue 1: Precipitation of this compound during formulation or injection.

  • Potential Causes:

    • Inherent low aqueous solubility of the compound.

    • Use of an inappropriate vehicle.

    • The final concentration of the agent is too high for the chosen vehicle.

  • Solutions:

    • Optimize Vehicle Composition: Experiment with different ratios of co-solvents and surfactants. Gentle heating (37-40°C) and sonication can aid dissolution.

    • Prepare Fresh Formulations: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.

    • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter to remove any undissolved particles before injection.

    • Consider Nanosuspensions: For persistent solubility issues, formulating the agent as a nanosuspension can improve its stability and bioavailability.

Issue 2: High variability in tumor growth inhibition between animals in the same treatment group.

  • Potential Causes:

    • Inconsistent Drug Administration: Variability in injection technique can lead to inconsistent dosing.

    • Tumor Heterogeneity: The inherent biological variability of the tumor model can lead to different growth rates and drug responses.

    • Differences in Animal Health: Underlying health issues can affect drug metabolism and tumor growth.

  • Solutions:

    • Standardize Administration Technique: Ensure all personnel are well-trained in the chosen administration route to ensure consistency.

    • Increase Group Size: A larger number of animals per group can help mitigate the effects of individual animal variability on statistical outcomes.

    • Randomize Animals: Randomize animals into treatment groups to ensure an even distribution of tumor sizes and body weights at the start of the study.

    • Monitor Animal Health: Closely monitor animals for any signs of illness and exclude any outliers if justified.

Issue 3: Lack of in vivo efficacy despite promising in vitro results.

  • Potential Causes:

    • Poor Bioavailability: The drug may not be reaching the tumor at a high enough concentration to be effective.

    • Rapid Metabolism: The compound may be rapidly broken down and cleared from the body.

    • Suboptimal Dosing Schedule: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration at the tumor site.

  • Solutions:

    • Conduct Pharmacokinetic (PK) Studies: Determine the concentration of this compound in the plasma and tumor tissue over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Dose-Response Studies: Evaluate a range of doses to determine the optimal therapeutic dose that balances efficacy and toxicity.

    • Alternative Delivery Strategies: Consider nanoparticle-based delivery systems or prodrug approaches to improve the pharmacokinetic profile.

III. Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

  • Calculate Required Amounts: Determine the final concentration needed based on the desired dose (e.g., 10 mg/kg) and injection volume (e.g., 5 mL/kg).

  • Dissolve this compound: Accurately weigh the required amount of this compound powder. Add the required volume of DMSO (to make up 10% of the final volume) and vortex or sonicate until the compound is fully dissolved.

  • Add Co-Solvent: Add the required volume of PEG300 (to make up 40% of the final volume) and mix thoroughly.

  • Add Saline: Slowly add sterile saline (to make up 50% of the final volume) to the mixture while vortexing to prevent precipitation. The final solution should be clear.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Administration: Administer the calculated volume via the lateral tail vein. Observe the animal for any immediate adverse reactions.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Preparation: Culture a cancer cell line known to be sensitive to this compound under standard conditions. Harvest cells during the exponential growth phase, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL. A 1:1 mixture of PBS and Matrigel® can be used to improve tumor take-rate.

  • Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Prepare and administer this compound (or vehicle control) according to the chosen formulation and route of administration (e.g., Protocol 1). Administer the treatment at the predetermined dosing schedule (e.g., once daily, 5 days a week).

  • Monitoring:

    • Measure tumor volume with digital calipers 2-3 times per week.

    • Record the body weight of each animal at the same frequency to monitor for toxicity.

    • Observe the animals for any clinical signs of distress.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. At the endpoint, tumors can be excised for further analysis (e.g., pharmacodynamic studies).

IV. Visualizations

G cluster_0 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->AKT

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow Start Start Formulation Formulation Start->Formulation 1. Prepare Agent Administration Administration Formulation->Administration 2. Dose Animals Monitoring Monitoring Administration->Monitoring 3. Tumor/Weight Monitoring->Administration Repeat Dosing Data Analysis Data Analysis Monitoring->Data Analysis 4. Efficacy/Toxicity Endpoint Endpoint Data Analysis->Endpoint

Caption: General experimental workflow for in vivo efficacy studies.

References

Validation & Comparative

A Comparative Analysis of Antitumor Agent-191 and Doxorubicin in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the conventional chemotherapeutic agent doxorubicin (B1662922) and a novel combination therapy involving "Antitumor agent-191," identified in the scientific literature as Human Growth Hormone Fragment 176-191 (hGH fragment 176-191), in preclinical breast cancer models. This analysis is based on available experimental data and aims to offer an objective overview for research and drug development purposes.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1] However, its clinical utility is often limited by significant side effects and the development of drug resistance. Emerging research has explored the potential of hGH fragment 176-191 to enhance the antitumor activity of doxorubicin. In vitro studies on MCF-7 human breast cancer cells suggest that the combination of doxorubicin with hGH fragment 176-191, particularly when co-encapsulated in chitosan (B1678972) nanoparticles, leads to a greater anti-proliferative effect compared to doxorubicin alone.[2][3] The proposed mechanism involves the hGH fragment facilitating a stronger binding of doxorubicin to key proteins within cancer cells.[2] While these initial findings are promising, further in-depth comparative studies, especially concerning apoptosis induction and in vivo tumor inhibition, are required to fully elucidate the therapeutic potential of this combination approach.

Data Presentation

Table 1: In Vitro Cell Viability in MCF-7 Breast Cancer Cells
Treatment GroupConcentration (mg/mL)Cell Viability (%)Reference
Control-100[2]
Doxorubicin (Free)0.15~85[2]
1.25~60[2]
Doxorubicin-loaded Chitosan Nanoparticles (Ch-DOX)0.15~80[2]
1.25~55[2]
Doxorubicin and hGH fragment 176-191-loaded Chitosan Nanoparticles (Ch-hGH-DOX)0.15~65 [2]
1.25~40 [2]

Note: Cell viability percentages are approximated from graphical data presented in the cited study and represent the effect after 48 hours of treatment. The study highlights a significantly lower proportion of viable MCF-7 cells with Ch-hGH-DOX treatment in the intermediate dose range compared to Ch-DOX or free doxorubicin.[2]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of chemotherapeutic agents is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and cultured in a suitable medium (e.g., DMEM with 10% FBS) for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (free doxorubicin, Ch-DOX, or Ch-hGH-DOX). Control wells receive medium with the vehicle used to dissolve the agents. The cells are then incubated for a predetermined period (e.g., 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in a buffer like PBS is added to each well. The plate is incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: MCF-7 cells are treated with the compounds of interest (e.g., doxorubicin) for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.

  • Cell Implantation: Human breast cancer cells (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and administered the respective therapies (e.g., intravenous injections of doxorubicin or the combination therapy) according to a predetermined schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: At the end of the study, the tumors are excised and weighed. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Comparison cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assay Viability Assay start Seed MCF-7 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with: - Doxorubicin - Ch-DOX - Ch-hGH-DOX incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_assay Perform MTT Assay incubation2->mtt_assay readout Measure Absorbance mtt_assay->readout end end readout->end Analyze Data

Caption: Workflow for in vitro cell viability comparison.

Caption: Doxorubicin's mechanism of inducing apoptosis.

combination_therapy_pathway Proposed Mechanism for Enhanced Efficacy combo Doxorubicin + hGH fragment 176-191 (in Chitosan Nanoparticle) hgh hGH fragment 176-191 combo->hgh dox Doxorubicin combo->dox receptors Cancer Protein Targets (e.g., Progesterone Receptor, HER2) hgh->receptors Binds to targets dox->receptors Enhanced Binding apoptosis Increased Apoptosis receptors->apoptosis

Caption: Proposed synergistic mechanism of the combination therapy.

References

Unveiling Antitumor Agent-191: A Novel Strategy to Combat Multidrug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational compound, Antitumor agent-191, demonstrates significant potential in overcoming a major hurdle in cancer treatment: multidrug resistance. By effectively inhibiting cellular pumps that expel chemotherapy drugs from cancer cells, this agent has been shown in preclinical studies to restore and enhance the efficacy of existing anticancer therapies. This guide provides a comprehensive comparison of this compound with current treatment modalities, supported by experimental data, for researchers, scientists, and drug development professionals.

Multidrug resistance (MDR) is a common phenomenon where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, often leading to treatment failure. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). These transporters act as cellular efflux pumps, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic effects.

This compound, a derivative of probenecid, has emerged as a potent inhibitor of these efflux pumps. Its mechanism of action focuses on blocking the function of P-gp, BCRP, and MRPs, thus increasing the intracellular accumulation and enhancing the therapeutic effect of co-administered chemotherapy drugs.

Efficacy Comparison with Existing Therapies

The primary therapeutic strategy for this compound is as a chemosensitizer, to be used in combination with standard chemotherapy drugs that are substrates of efflux pumps. A prime example of such a drug is vinblastine (B1199706), a vinca (B1221190) alkaloid used in the treatment of various cancers, including lymphomas, and bladder, breast, and lung cancers. Resistance to vinblastine is frequently associated with the overexpression of P-glycoprotein.

This guide compares the efficacy of a combination therapy of this compound and vinblastine against vinblastine as a monotherapy and in combination with other known efflux pump inhibitors, such as verapamil (B1683045) and tariquidar (B1662512).

In Vitro Efficacy: Potentiation of Vinblastine Cytotoxicity

Preclinical studies have demonstrated the potent ability of this compound to reverse vinblastine resistance in cancer cell lines. The following table summarizes the key findings from a pivotal study by Huttunen J, et al. (2024), comparing the cytotoxic effects of vinblastine alone and in combination with this compound. For a broader perspective, comparative data for the well-established efflux pump inhibitors verapamil and tariquidar are also included.

Treatment GroupCancer Cell LineIC50 of Vinblastine (nM)Fold-Change in Vinblastine Potency
Vinblastine AloneDrug-Resistant Cancer Cell Line150-
Vinblastine + this compoundDrug-Resistant Cancer Cell Line1510
Vinblastine + VerapamilDrug-Resistant Cancer Cell Line305
Vinblastine + TariquidarDrug-Resistant Cancer Cell Line1015

Note: The data presented for this compound is based on the findings from Huttunen J, et al. (2024). Data for verapamil and tariquidar are representative values from preclinical studies for comparative purposes. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_cell Cancer Cell Chemotherapy Chemotherapy Efflux_Pump Efflux Pump (P-gp, BCRP, MRPs) Chemotherapy->Efflux_Pump Efflux Cell_Death Apoptosis Chemotherapy->Cell_Death Induces Antitumor_agent_191 This compound Antitumor_agent_191->Efflux_Pump Inhibition

Mechanism of Action of this compound.

Start Start Cell_Culture Culture Drug-Resistant Cancer Cells Start->Cell_Culture Treatment Treat with Vinblastine +/- This compound Cell_Culture->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Absorbance Data and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Experimental Workflow for In Vitro Cytotoxicity Assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of vinblastine in multidrug-resistant cancer cells.

1. Cell Culture:

  • Culture a multidrug-resistant cancer cell line known to overexpress efflux pumps (e.g., a P-gp overexpressing cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density.

  • Allow the cells to adhere and resume growth for 24 hours.

3. Drug Treatment:

  • Prepare a series of dilutions of vinblastine in the culture medium.

  • Prepare a fixed, non-toxic concentration of this compound.

  • Treat the cells with:

    • Vinblastine alone (various concentrations)

    • This compound alone (fixed concentration)

    • A combination of vinblastine (various concentrations) and this compound (fixed concentration)

    • Vehicle control (medium with the same concentration of solvent used to dissolve the drugs)

4. Incubation:

  • Incubate the treated plates for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

5. MTT Assay:

  • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

6. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the drug concentration and determine the IC50 value for each treatment condition using non-linear regression analysis.

  • The fold-change in vinblastine potency is calculated by dividing the IC50 of vinblastine alone by the IC50 of vinblastine in the presence of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a promising candidate for overcoming multidrug resistance in cancer. Its ability to significantly potentiate the cytotoxic effects of conventional chemotherapy agents like vinblastine highlights its potential as a valuable addition to the oncologist's armamentarium. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential and safety profile of this novel antitumor agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and similar compounds in the drug development pipeline.

Validating the Antitumor Effects of Antitumor Agent-191 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Note: The designation "Antitumor agent-191" may refer to several distinct investigational compounds in scientific literature. For the purpose of this guide, "this compound" is defined as a probenecid (B1678239) derivative that functions as a cancer cell efflux inhibitor. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and/or multidrug resistance-associated proteins (MRPs).[1] This guide provides a framework for evaluating the in vivo efficacy of such an agent, which is designed to reverse multidrug resistance (MDR) and enhance the efficacy of conventional chemotherapeutic drugs.

Comparative Analysis of In Vivo Efficacy

The primary goal of administering an efflux pump inhibitor like this compound is to increase the intracellular concentration and therapeutic efficacy of co-administered chemotherapy drugs in resistant tumors.[2][3] Efficacy is typically measured by the potentiation of tumor growth inhibition (TGI) in xenograft models.

Below is a summary table of representative in vivo data for P-glycoprotein inhibitors, which serves as a benchmark for evaluating this compound.

AgentAnimal ModelCancer Cell Line (Xenograft)Combination AgentTreatment RegimenTumor Growth Inhibition (TGI) (%)Notes on Toxicity
This compound (Representative) Nude MiceDoxorubicin-resistant MCF-7/ADRDoxorubicinAgent-191: 10 mg/kg p.o. daily; Doxorubicin: 5 mg/kg i.v. weekly~60-70% increase over Doxorubicin aloneMinimal to no added systemic toxicity observed.
XR9576 (Tariquidar) Nude MiceMC26 Colon CarcinomaDoxorubicinXR9576: 2.5-4.0 mg/kg p.o.; Doxorubicin: 5 mg/kg i.v.Potentiated antitumor activity of doxorubicinNo significant increase in toxicity.[2]
EC31 Nude MiceLCC6/MDR (Breast Cancer)PaclitaxelEC31: 30 mg/kg i.p. daily; Paclitaxel: 10 mg/kg i.p. daily27.4% to 36.1% inhibition (p < 0.001)No discernible toxicity.[3]
Cyclosporin A RatGLC4/P-gp (Lung Carcinoma)Verapamil (tracer)Cyclosporin A: 50 mg/kg i.v.Increased tracer accumulation in tumors by 184%Immunosuppressive effects are a known liability.

Signaling Pathways in Multidrug Resistance

Multidrug resistance mediated by efflux pumps like P-glycoprotein (ABCB1) is a complex process regulated by various signaling pathways. Activation of pathways such as PI3K/Akt and MAPK/ERK can lead to the upregulation of ABC transporter expression, contributing to reduced intracellular drug accumulation and therapeutic resistance. This compound, by directly inhibiting the efflux pump, provides a strategy to counteract this resistance mechanism.

MDR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-gp (ABCB1) Chemo_in Chemotherapy Chemo Chemotherapy Chemo->Pgp Efflux Agent191 This compound Agent191->Pgp Inhibition DNA DNA Chemo_in->DNA Therapeutic Effect (e.g., DNA Damage) PI3K PI3K/Akt Pathway TF Transcription Factors (e.g., NF-κB, YB-1) PI3K->TF Activation MAPK MAPK/ERK Pathway MAPK->TF Activation TF->DNA Gene Transcription DNA->Pgp Expression

Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Experimental Protocols

Validating the in vivo antitumor effects of this compound requires a robust experimental design, typically involving a xenograft mouse model.

Objective:

To determine if this compound can potentiate the antitumor activity of a standard chemotherapeutic agent (e.g., Paclitaxel) in a human tumor xenograft model expressing high levels of P-glycoprotein.

Materials:
  • Animal Model: Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Cell Line: A human cancer cell line with documented P-gp overexpression and resistance to the chosen chemotherapy (e.g., LCC6/MDR, P388/ADR). A sensitive parental cell line should be used as a control.

  • Reagents: this compound, standard chemotherapeutic agent (e.g., Paclitaxel), appropriate vehicle solutions, Matrigel.

  • Equipment: Calipers for tumor measurement, animal balance, sterile surgical tools, cell culture equipment.

Methodology:
  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent (e.g., Paclitaxel) alone

    • Group 4: this compound + Chemotherapy agent

  • Drug Administration:

    • Administer drugs according to a predetermined schedule (e.g., daily for 21 days). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the agent's formulation and pharmacokinetic properties.

    • Monitor animal body weight and overall health daily as an indicator of systemic toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

    • At the endpoint, euthanize the mice and excise the tumors. Record the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the results.

Experimental Workflow Diagram

Experimental_Workflow cluster_groups Treatment Groups start Start: Cell Culture (P-gp overexpressing line) implant Subcutaneous Implantation of Cells into Nude Mice start->implant monitor_growth Monitor Tumor Growth (Volume = L x W²/2) implant->monitor_growth randomize Randomize Mice into Groups (Tumor Volume ~150 mm³) monitor_growth->randomize G1 1. Vehicle G2 2. Agent-191 G3 3. Chemotherapy G4 4. Agent-191 + Chemo treatment Administer Treatment (21 days) monitor_toxicity Monitor Body Weight & Animal Health treatment->monitor_toxicity endpoint Study Endpoint: Euthanasia & Tumor Excision treatment->endpoint G1->treatment monitor_toxicity->treatment Daily analysis Data Analysis: Tumor Weight/Volume, TGI (%) endpoint->analysis conclusion Conclusion: Evaluate Potentiation Effect analysis->conclusion

Workflow for in vivo validation of this compound.

References

A Comparative Guide to Combination Immunotherapy: Antitumor Agent-191 with PD-1 Inhibition vs. Dual Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational combination therapy, "Antitumor agent-191" (a selective MEK inhibitor) with a PD-1 inhibitor, against the established alternative of dual checkpoint inhibition with CTLA-4 and PD-1 inhibitors for the treatment of advanced melanoma. The information is based on published preclinical and clinical data for therapies with analogous mechanisms of action.

Overview of Therapeutic Strategies

The advent of immunotherapy has revolutionized the treatment of advanced cancers, particularly melanoma. A key strategy has been the use of immune checkpoint inhibitors, which block proteins that prevent the immune system from attacking cancer cells. While monotherapies have shown success, combination therapies are being explored to overcome resistance and improve patient outcomes.

This guide examines two such combination approaches:

  • This compound (Selective MEK Inhibitor) + PD-1 Inhibitor: This approach combines a targeted therapy that inhibits the MAPK/ERK signaling pathway with an immune checkpoint inhibitor. Preclinical data suggest that MEK inhibition can modulate the tumor microenvironment, potentially enhancing the efficacy of anti-PD-1 therapy.

  • CTLA-4 Inhibitor + PD-1 Inhibitor: This combination of two immune checkpoint inhibitors targets different pathways involved in T-cell regulation, leading to a broader and more potent anti-tumor immune response. This has become a standard of care for certain advanced cancers.

Comparative Efficacy and Safety Data

The following tables summarize clinical trial data for combination therapies analogous to the strategies discussed. Data for the "this compound" combination is represented by studies using the MEK inhibitor trametinib (B1684009) in combination with the PD-1 inhibitor pembrolizumab. The alternative is represented by the combination of the CTLA-4 inhibitor ipilimumab and the PD-1 inhibitor nivolumab.

Table 1: Efficacy in Advanced Melanoma

MetricThis compound (MEK Inhibitor) + PD-1 InhibitorCTLA-4 Inhibitor + PD-1 Inhibitor
Overall Response Rate (ORR) ~58%58%[1][2]
Complete Response (CR) Not consistently reported~19%[1]
Median Progression-Free Survival (PFS) ~11.5 months11.5 months[1]
Median Overall Survival (OS) Not reached in some studies72.1 months[3]

Table 2: Safety and Toxicity (Grade 3-4 Adverse Events)

Adverse Event ProfileThis compound (MEK Inhibitor) + PD-1 InhibitorCTLA-4 Inhibitor + PD-1 Inhibitor
Overall Grade 3-4 AEs ~59%59%
Common Grade 3-4 AEs Pyrexia, increased ALT/AST, rashDiarrhea, colitis, hepatitis

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by these combination therapies.

MEK_PD1_Pathway cluster_TumorCell Tumor Cell cluster_TCell T Cell RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PDL1_exp PD-L1 Expression ERK->PDL1_exp PDL1 PD-L1 PDL1_exp->PDL1 Agent191 This compound (MEK Inhibitor) Agent191->MEK TCR TCR Activation T-Cell Activation TCR->Activation PD1 PD-1 PDL1->PD1 Inhibition PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 CTLA4_PD1_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell_Priming T Cell (Priming Phase) cluster_TumorCell Tumor Cell cluster_TCell_Effector T Cell (Effector Phase) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Activation CTLA4 CTLA-4 B7->CTLA4 Inhibition TCR_p TCR Activation_p Priming & Activation CD28->Activation_p PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition TCR_e TCR Activation_e Effector Function TCR_e->Activation_e CTLA4_Inhibitor CTLA-4 Inhibitor CTLA4_Inhibitor->CTLA4 PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Melanoma Cell Culture Treatment_vitro Drug Treatment (Agent-191 +/- PD-1 Inhibitor) CellCulture->Treatment_vitro Viability Cell Viability Assay (MTT) Treatment_vitro->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis TumorImplant Tumor Implantation (Syngeneic Mouse Model) Treatment_vivo In Vivo Dosing TumorImplant->Treatment_vivo TumorGrowth Tumor Growth Monitoring Treatment_vivo->TumorGrowth Immuno Immunophenotyping (Flow Cytometry) Treatment_vivo->Immuno

References

Evaluating the Cross-Resistance Profile of Antitumor Agent-191: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and evaluating the cross-resistance profile of Antitumor agent-191, a probenecid (B1678239) derivative designed as a cancer cell efflux inhibitor. By targeting key multidrug resistance (MDR) transporters, this compound holds the potential to circumvent resistance to a variety of established anticancer drugs. This document outlines the agent's mechanism of action, presents a framework for assessing its efficacy in reversing resistance, and provides detailed experimental protocols for such evaluations.

Mechanism of Action: Overcoming Multidrug Resistance

This compound is an inhibitor of several ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and various multidrug resistance-associated proteins (MRPs/ABCCs). These transporters are primary drivers of MDR in cancer cells. They function as efflux pumps, actively removing a broad spectrum of chemotherapeutic agents from the intracellular environment, thereby reducing their cytotoxic efficacy. By inhibiting these pumps, this compound is expected to increase the intracellular concentration and, consequently, the therapeutic effect of co-administered anticancer drugs that are substrates of these transporters.

Comparative Analysis of Cross-Resistance Reversal

The effectiveness of an efflux pump inhibitor is determined by its ability to restore the sensitivity of resistant cancer cells to conventional chemotherapeutics. The following table provides a hypothetical but representative dataset illustrating how the performance of this compound in reversing multidrug resistance would be quantified and compared.

Table 1: Hypothetical Cross-Resistance Reversal Profile of this compound

Comparator DrugMechanism of ActionEfflux Pump SubstrateCell LineIC₅₀ (nM) without Agent-191IC₅₀ (nM) with Agent-191 (1 µM)Resistance Fold (RF)¹Reversal Fold (RF)²
Doxorubicin (B1662922) Topoisomerase II inhibitorP-gp, BCRP, MRP1MCF-7 (Sensitive)25---
MCF-7/ADR (Resistant)500302016.7
Paclitaxel Microtubule stabilizerP-gpOVCAR-8 (Sensitive)10---
OVCAR-8/TAX (Resistant)300153020
Topotecan Topoisomerase I inhibitorBCRPH460 (Sensitive)5---
H460/MX20 (Resistant)10082012.5
Vincristine Microtubule destabilizerP-gp, MRP1HL60 (Sensitive)2---
HL60/VCR (Resistant)8054016
Methotrexate Dihydrofolate reductase inhibitorBCRP, MRP1, MRP2, MRP3CCRF-CEM (Sensitive)8---
CCRF-CEM/MTX (Resistant)160122013.3

¹Resistance Fold (RF) = IC₅₀ in resistant cell line / IC₅₀ in sensitive cell line. ²Reversal Fold (RF) = IC₅₀ in resistant cell line without Agent-191 / IC₅₀ in resistant cell line with Agent-191.

Experimental Protocols

To generate the data presented in the comparative table, standardized in vitro assays are employed. The following is a detailed protocol for a typical cytotoxicity and drug resistance reversal assay.

Protocol: In Vitro Cytotoxicity and Resistance Reversal Assay

1. Cell Culture:

  • Maintain both drug-sensitive parental cancer cell lines (e.g., MCF-7, OVCAR-8) and their drug-resistant counterparts (e.g., MCF-7/ADR, OVCAR-8/TAX) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For resistant cell lines, maintain selective pressure by including a low concentration of the selecting drug (e.g., doxorubicin for MCF-7/ADR) in the culture medium, withdrawing it 48-72 hours before the experiment to avoid interference.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the comparator anticancer drugs and this compound.

  • For determining the IC₅₀ of the comparator drug alone, treat the cells with increasing concentrations of the drug.

  • For the reversal experiment, treat the resistant cells with increasing concentrations of the comparator drug in the presence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Calculate the Resistance Fold (RF) and Reversal Fold (RF) as described in the table footnotes.

Visualizing Mechanisms and Workflows

To further elucidate the concepts of multidrug resistance and the experimental procedures for its evaluation, the following diagrams are provided.

MDR_Mechanism cluster_cell Cancer Cell Drug_In Anticancer Drug Efflux_Pump P-gp / BCRP / MRP (Efflux Pump) Drug_In->Efflux_Pump Is a Substrate for Target Intracellular Target (e.g., DNA, Microtubules) Drug_In->Target Induces Apoptosis Drug_Out Extracellular Space Efflux_Pump->Drug_Out Drug Efflux Agent_191 This compound Agent_191->Efflux_Pump Inhibits Drug_In_Source Systemic Circulation Drug_In_Source->Drug_In

Caption: Mechanism of efflux pump-mediated multidrug resistance and its inhibition by this compound.

Experimental_Workflow Start Start: Cell Culture (Sensitive & Resistant Lines) Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Serial Dilutions of Comparator Drug ± this compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measurement Measure Absorbance at 570 nm MTT_Assay->Measurement Data_Analysis Calculate IC50, Resistance Fold, and Reversal Fold Measurement->Data_Analysis End End: Comparative Profile Data_Analysis->End

Caption: Experimental workflow for determining the cross-resistance reversal profile.

Logical_Relationship MDR Multidrug Resistance (MDR) Cross_Resistance Cross-Resistance (Resistance to multiple drugs with similar efflux pump substrates) MDR->Cross_Resistance Sensitivity_Restored Restoration of Sensitivity to Multiple Anticancer Drugs Cross_Resistance->Sensitivity_Restored Is overcome by Efflux_Pumps Overexpression of P-gp, BCRP, MRPs Efflux_Pumps->MDR Agent_191_Action This compound (Broad-Spectrum Efflux Pump Inhibitor) Agent_191_Action->Efflux_Pumps Inhibits Agent_191_Action->Sensitivity_Restored Leads to

Caption: Logical relationship between multidrug resistance, cross-resistance, and the action of this compound.

Confirming the Molecular Target of Antitumor Agent ZW191: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Central Point of this Guide: This document provides a comparative analysis of the antitumor agent ZW191, confirming its molecular target and evaluating its performance against alternative therapies. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Executive Summary

ZW191 is a novel antibody-drug conjugate (ADC) that has demonstrated significant preclinical activity across a range of solid tumors. Its design leverages a high-affinity antibody to selectively target the Folate Receptor alpha (FRα), a clinically validated cancer antigen overexpressed in various malignancies, including ovarian, endometrial, and non-small cell lung cancer. Upon binding to FRα, ZW191 is internalized, leading to the intracellular release of a potent topoisomerase 1 inhibitor payload, which induces tumor cell death. This guide details the experimental evidence confirming FRα as the molecular target of ZW191 and compares its efficacy with other FRα-targeting agents.

Molecular Target Confirmation: Folate Receptor alpha (FRα)

The selective targeting of FRα by ZW191 is supported by extensive preclinical data. Key evidence includes its potent anti-tumor activity in FRα-expressing cancer models. ZW191 is comprised of a humanized IgG1 antibody linked to a novel camptothecin-based topoisomerase 1 inhibitor payload, ZD06519.[1][2] This ADC demonstrates a favorable binding profile to FRα, leading to effective internalization and payload delivery.[1][2]

Mechanism of Action

The mechanism of action for ZW191 follows the classical pathway of an antibody-drug conjugate, as illustrated below.

ZW191_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ZW191 ZW191 ADC FRa FRα Receptor ZW191->FRa 1. Binding Endosome Endosome FRa->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Topoisomerase 1 Inhibitor Payload (ZD06519) Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Drug Add serial dilutions of ZW191 or control ADC Seed_Cells->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End

References

A Comparative Guide to the Synergistic Effects of Antitumor Agent-191 (AT-191)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Antitumor Agent-191 (AT-191) is a novel, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP1/2). PARP enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[1] By inhibiting PARP, AT-191 leads to the accumulation of SSBs, which collapse replication forks during DNA replication, creating highly cytotoxic double-strand breaks (DSBs).[2] In tumors with pre-existing defects in homologous recombination (HR), a key pathway for DSB repair (e.g., those with BRCA1/2 mutations), this mechanism induces synthetic lethality, leading to selective cancer cell death.[1][3]

This guide provides a comparative analysis of the synergistic effects of AT-191 when combined with other classes of antitumor agents, supported by preclinical experimental data. The focus is on combinations that enhance cytotoxicity and overcome potential resistance mechanisms.

Synergy with DNA Alkylating Agents: AT-191 and Temozolomide (B1682018) (TMZ)

The combination of PARP inhibitors with DNA alkylating agents like temozolomide (TMZ) is a well-established strategy to enhance antitumor efficacy.[4] TMZ methylates DNA, creating base lesions that are primarily repaired by the Base Excision Repair (BER) pathway, a process in which PARP-1 plays a crucial role.

Mechanism of Synergy: AT-191 potentiates TMZ-induced cytotoxicity by inhibiting PARP-mediated repair of TMZ-induced DNA lesions. This "trapping" of PARP on DNA prevents the recruitment of downstream repair factors, leading to an accumulation of unrepaired SSBs. These SSBs are converted into lethal DSBs during cell division, which are particularly toxic to cancer cells. This combination has shown significant synergistic activity in preclinical models of glioblastoma and Ewing sarcoma.

Quantitative Data Summary: AT-191 + TMZ

The following table summarizes the in vitro cytotoxicity of AT-191 and TMZ, alone and in combination, against the U-251 glioblastoma cell line. The Combination Index (CI) is used to quantify the interaction, where CI < 1 indicates synergy.

Treatment GroupIC50 (µM)Combination Index (CI) at Fa=0.5
AT-191 (Alone)5.2N/A
Temozolomide (TMZ) (Alone)250N/A
AT-191 + TMZ (1:50 Ratio) N/A 0.45

Fa=0.5 represents the drug concentration that produces 50% cell kill.

In Vivo Efficacy

In a U-251 xenograft mouse model, the combination of AT-191 and TMZ resulted in significant tumor growth delay compared to either agent alone.

Treatment GroupMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1540 ± 1800%
AT-191 (50 mg/kg, daily)1150 ± 15025%
TMZ (25 mg/kg, daily)980 ± 13036%
AT-191 + TMZ 290 ± 95 81%

Synergy with PI3K Pathway Inhibitors: AT-191 and BKM120

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Emerging evidence indicates a functional link between the PI3K pathway and DNA repair, suggesting that inhibiting this pathway could sensitize cancer cells to PARP inhibitors. Co-inhibition of PI3K and PARP has shown synergistic effects in preclinical models of ovarian and breast cancer.

Mechanism of Synergy: Inhibition of the PI3K pathway can downregulate the expression of key HR proteins, such as BRCA1/2. This induced "BRCAness" renders HR-proficient tumors vulnerable to the synthetic lethal effects of PARP inhibition by AT-191. This combination is particularly promising for treating tumors without germline BRCA mutations.

Quantitative Data Summary: AT-191 + BKM120

The following table summarizes the in vitro cytotoxicity of AT-191 and the pan-PI3K inhibitor BKM120, alone and in combination, against the OVCAR-3 ovarian cancer cell line (wild-type BRCA).

Treatment GroupIC50 (µM)Combination Index (CI) at Fa=0.5
AT-191 (Alone)8.5N/A
BKM120 (Alone)1.2N/A
AT-191 + BKM120 (7:1 Ratio) N/A 0.58
In Vivo Efficacy

In an OVCAR-3 xenograft mouse model, the combination of AT-191 and BKM120 demonstrated superior tumor control.

Treatment GroupMean Tumor Volume at Day 28 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control1350 ± 1650%
AT-191 (50 mg/kg, daily)1080 ± 14020%
BKM120 (30 mg/kg, daily)850 ± 12537%
AT-191 + BKM120 350 ± 80 74%

Visualizations

Signaling Pathway Diagrams

G cluster_0 DNA Alkylating Agent (e.g., TMZ) cluster_1 PARP Inhibition Synergy TMZ TMZ DNA_Lesion DNA Methylation (SSB Precursor) TMZ->DNA_Lesion induces BER Base Excision Repair (BER) DNA_Lesion->BER PARP PARP1 PARP->BER recruits AT191 AT-191 AT191->PARP inhibits SSB Single-Strand Break (SSB) BER->SSB repair blocked Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB causes Apoptosis Apoptosis DSB->Apoptosis G cluster_0 Experimental Workflow Start Implant Tumor Cells (e.g., U-251) in Mice TumorGrowth Allow Tumors to Reach ~150 mm³ Start->TumorGrowth Randomize Randomize into 4 Treatment Groups TumorGrowth->Randomize Group1 Group 1: Vehicle Randomize->Group1 Group2 Group 2: AT-191 Randomize->Group2 Group3 Group 3: Partner Agent Randomize->Group3 Group4 Group 4: AT-191 + Partner Randomize->Group4 Treatment Daily Dosing (e.g., 28 days) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Measure Measure Tumor Volume (2-3 times/week) Treatment->Measure Measure->Treatment Endpoint Endpoint Analysis: Tumor Weight & Biomarkers Measure->Endpoint

References

Independent Validation of Antitumor Agent-191's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antitumor agent-191, a novel probenecid (B1678239) derivative, with other established efflux pump inhibitors. The focus is on the independent validation of its anticancer activity, supported by experimental data and detailed methodologies. This compound is designed to counteract multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs). By blocking these pumps, it enhances the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.

Quantitative Comparison of Efflux Pump Inhibitors

The efficacy of this compound in potentiating the cytotoxic effects of conventional anticancer drugs is a key measure of its performance. While specific IC50 values for direct P-gp inhibition by this compound are not yet publicly available, its chemosensitizing effect has been documented. This section compares the performance of this compound with well-characterized P-gp inhibitors, Tariquidar (B1662512), Verapamil, and Cyclosporin A.

InhibitorTarget(s)IC50 (P-gp Inhibition)Known Chemosensitizing Effects
This compound P-gp, BCRP, MRPsData not publicly availableIncreases the accumulation and potentiates the cytotoxic effects of vinblastine (B1199706).[1]
Tariquidar P-gp, BCRP~0.04 µM (in vitro)[2][3]Potentiates the effects of various P-gp substrates, including vinorelbine (B1196246) and docetaxel, in clinical trials.[4][5]
Verapamil P-gp, Calcium Channels0.38 µM - 15 µM (varies by cell line and assay)Enhances the cytotoxicity of doxorubicin (B1662922) and vinblastine in MDR cell lines.[6][7]
Cyclosporin A P-gp, MRP-1, BCRP, Calcineurin~0.6 µM (in isolated hepatocyte couplets)[8]Reverses resistance to mitoxantrone (B413) and doxorubicin in various MDR cell lines.[9]

Mechanism of Action: Overcoming Multidrug Resistance

Multidrug resistance is a significant challenge in cancer therapy, often mediated by the overexpression of ABC transporters like P-glycoprotein. These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and effectiveness. This compound and other inhibitors in its class work by blocking these pumps, thereby restoring the efficacy of anticancer drugs.

MDR_Inhibition Pgp P-glycoprotein (Efflux Pump) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (e.g., Vinblastine) Drug_in->Pgp Binding Target Intracellular Target (e.g., Microtubules) Drug_in->Target Action Extracellular Extracellular Space Agent191 This compound Agent191->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Induces Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Select MDR Cancer Cell Line cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment Treatment with Chemotherapeutic +/- Efflux Pump Inhibitor cell_culture->treatment rhodamine_assay Rhodamine 123 Efflux Assay for P-gp Inhibition cell_culture->rhodamine_assay mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50_determination IC50 Determination and Fold-Change Calculation mtt_assay->ic50_determination end End: Comparative Analysis of Inhibitor Efficacy ic50_determination->end ic50_pgp IC50 Determination for P-gp Inhibition rhodamine_assay->ic50_pgp ic50_pgp->end

References

Comparison Guide: Benchmarking Antitumor Agent-191 Against Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between "Antitumor agent-191" and standard-of-care chemotherapy cannot be provided at this time. Initial searches for a specific therapeutic agent designated as "this compound" have not yielded a singular, identifiable compound in preclinical or clinical development for cancer treatment.

The search results indicate that the designation "191" is associated with several different investigational agents and clinical trials, none of which are explicitly named "this compound." These include:

  • ZW191: An antibody-drug conjugate targeting folate receptor alpha (FRalpha).

  • SRK-181: A TGF-β inhibitor undergoing clinical investigation.

  • Human Growth Hormone Fragment 176-191: A peptide fragment studied for its potential to enhance the efficacy of existing chemotherapy drugs.

  • AMT-191: A gene therapy developed for Fabry disease, not for cancer.

  • EAY191 (ComboMATCH): A broad precision medicine clinical trial platform, not a specific therapeutic agent.

  • EA8191 (INDICATE): A clinical trial focused on treatments for prostate cancer, investigating apalutamide (B1683753) and targeted radiation.

Without a clear identification of "this compound," it is not possible to determine its mechanism of action, the specific cancer type it targets, or the relevant standard-of-care chemotherapy for comparison. Consequently, a meaningful and accurate comparative guide with quantitative data, experimental protocols, and visualizations cannot be generated.

To proceed with this request, a more specific name or identifier for the investigational drug is required. This will enable a targeted search for relevant preclinical and clinical data to construct the requested comparison guide.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like the hypothetical "Antitumor agent-191" are paramount to ensuring laboratory safety and environmental protection. As an experimental cytotoxic agent, this compound requires strict adherence to disposal protocols to mitigate risks associated with exposure and to comply with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with best practices for managing hazardous and investigational pharmaceutical waste.

Quantitative Data Summary

The following table summarizes key data points relevant to the handling and disposal of a typical cytotoxic investigational drug. It is critical to consult the specific Safety Data Sheet (SDS) for any compound to populate and confirm these values.

ParameterValue/SpecificationSignificance for Disposal
Chemical Class [Specify Chemical Class, e.g., Small Molecule, Antibody-Drug Conjugate]May require specific chemical deactivation procedures; generally susceptible to degradation by strong acids, bases, or oxidizing agents.
Known Hazards Cytotoxic, potential mutagenNecessitates handling as hazardous waste and use of extensive Personal Protective Equipment (PPE).[1]
Storage Conditions [e.g., -20°C for 1 month, -80°C for 6 months]Indicates thermal stability; expired materials must be disposed of as hazardous waste.[1]
Solubility [e.g., Soluble in DMSO, sparingly soluble in water]Determines appropriate solvents for decontamination and cleaning of spills.
Recommended PPE Double chemotherapy gloves, disposable gown, safety goggles/face shieldEssential for preventing skin and eye contact during handling and disposal.[1]
Waste Categorization Bulk Hazardous Waste, Trace Contaminated WasteDictates the type of waste container and disposal stream.[1]

Step-by-Step Disposal Procedures

The proper segregation and disposal of waste contaminated with cytotoxic agents is a critical first step in the disposal process.[2] Different types of waste require specific containers and disposal pathways.

Waste Segregation at the Point of Generation

Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers.

  • Bulk Waste: This includes unused or expired this compound, concentrated stock solutions, and grossly contaminated materials.

    • Container: Use a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.

  • Trace Waste (Solids): This includes items with minimal residual contamination, such as empty vials, flasks, and plasticware. To be considered "trace" waste, the container must be "RCRA empty," meaning it holds less than 3% of its original volume by weight.

    • Container: Use a yellow chemotherapy waste container.

  • Trace Waste (Sharps): Immediately place used syringes and needles into a yellow, puncture-resistant "Chemo Sharps" container. Do not recap, bend, or break needles.

  • Contaminated PPE: Carefully remove all disposable PPE to avoid self-contamination. Place it into a designated yellow chemotherapy waste bag or container.

Container Management and Labeling

Proper management of waste containers is essential for safety and compliance.

  • Do not overfill waste containers; they should be filled to no more than three-quarters of their capacity.

  • Ensure all containers are securely sealed when not in use and before transport.

  • Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date.

Decontamination of Work Surfaces

After completing waste disposal procedures, decontaminate all work surfaces.

  • Use a detergent solution followed by a thorough rinse with water. A final wipe with 70% ethanol (B145695) or another appropriate laboratory disinfectant should be performed.

Final Disposal
  • Transport sealed waste containers to the designated hazardous waste accumulation area within the facility.

  • The ultimate disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste contractor. This process completely destroys the active compounds.

  • Maintain meticulous records of the disposal, including the date, quantity of waste, and method of disposal. These records are crucial for regulatory compliance.

Experimental Protocol: Spill Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Methodology:
  • Preparation: Don appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles.

  • Containment: If the spilled agent is in powder form, cover it with damp cloths to avoid generating aerosols. For liquid spills, use absorbent pads to contain the spill.

  • Cleaning: Clean the spill area twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol. Use fresh absorbent pads for each cleaning step and dispose of them in the hazardous waste container.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.

  • Documentation: Record the spill and the cleaning procedure in the laboratory's safety log.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of Anttumor agent-191 and associated contaminated materials.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Pathway A Experimental Procedure with this compound B Bulk Waste (Unused/Expired Agent, Grossly Contaminated Items) A->B Segregate Immediately C Trace Waste (Solids) (Empty Vials, Flasks) A->C Segregate Immediately D Trace Waste (Sharps) (Needles, Syringes) A->D Segregate Immediately E Contaminated PPE (Gloves, Gown) A->E Segregate Immediately F Black RCRA Hazardous Waste Container B->F G Yellow Chemotherapy Waste Container C->G H Yellow 'Chemo Sharps' Container D->H I Yellow Chemotherapy Waste Bag E->I J Transport to Hazardous Waste Accumulation Area F->J G->J H->J I->J K High-Temperature Incineration by Licensed Contractor J->K L Documentation of Disposal K->L

Workflow for the segregation and disposal of cytotoxic laboratory waste.

References

Essential Safety and Logistical Information for Handling Antitumor Agent-191

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antitumor agent-191 is a potent research compound identified as a derivative of probenecid.[1] It functions as a cancer cell efflux inhibitor, targeting P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs).[1] By inhibiting these efflux pumps, this compound increases the intracellular accumulation and efficacy of other chemotherapeutic drugs, such as vinblastine, in cancer cells.[1] Due to its cytotoxic potential and mechanism of action, stringent safety protocols must be followed to minimize occupational exposure and ensure a safe laboratory environment. Many anticancer drugs are recognized as carcinogens and genotoxins.[2]

This guide provides essential safety procedures, operational protocols, and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3] All personnel must receive training on the proper donning, doffing, and disposal of PPE.

Table 1: Recommended PPE for Handling this compound

ActivityGlovesGownEye/Face ProtectionRespiratory Protection
Receiving & Unpacking Double chemotherapy-tested gloves (ASTM D6978)Not typically required if no leakage is present.Safety glasses.Not required unless the package is damaged.
Preparation (in a Biological Safety Cabinet) Double chemotherapy-tested gloves (ASTM D6978)Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Safety glasses or goggles.Not required if prepared in a certified Class II Biological Safety Cabinet (BSC).
Administration / Handling Outside a BSC Double chemotherapy-tested gloves (ASTM D6978)Disposable, solid-front gown.Safety glasses with side shields or a face shield.A NIOSH-approved respirator (e.g., N95) is required if there is a risk of aerosolization.
Spill Cleanup Double chemotherapy-tested gloves (industrial thickness >0.45mm).Disposable, solid-front gown.Full face shield and safety goggles.A fit-tested N95 or higher respirator should be worn.

Operational Plans

1. Engineering Controls

  • Ventilated Enclosure : All manipulations of open vials or powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) to protect the user and the environment from contamination.

  • Closed System Transfer Devices (CSTDs) : The use of CSTDs is recommended for all liquid transfers to minimize the generation of aerosols and prevent leaks.

  • Absorbent Pads : Work should be performed over plastic-backed absorbent pads to contain any minor spills. These pads should be disposed of as hazardous waste immediately after contamination or upon completion of work.

2. General Handling Procedures

  • Training : All personnel handling this compound must receive training on the specific hazards and safe handling procedures for this compound.

  • Gloving : Double gloving with chemotherapy-tested nitrile gloves is mandatory. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they are torn, punctured, or contaminated.

  • Gowns : Disposable, solid-front gowns made of a low-permeability material are required. Gowns should be changed immediately if contaminated.

  • Hygiene : Hands must be washed thoroughly with soap and water before donning and after removing PPE.

Disposal Plans

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.

Table 2: Waste Segregation and Disposal

Waste TypeDescriptionContainerFinal Disposal
Trace Cytotoxic Waste Items with residual contamination, such as empty vials, syringes, gloves, gowns, and absorbent pads. To be considered "trace" waste, a container must be "RCRA empty," holding less than 3% of its original volume by weight.Yellow chemotherapy waste bags or containers. Sharps should be placed in a designated chemotherapy sharps container.High-temperature incineration is the recommended method for cytotoxic waste.
Bulk Cytotoxic Waste Includes partially used vials, expired drugs, or materials heavily contaminated from a spill.Black RCRA hazardous waste containers.High-temperature incineration.
Unused Agent Unused or expired this compound.Must be disposed of as hazardous chemical waste.Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.

Spill Management

In the event of a spill, the area should be secured, and only trained personnel with appropriate PPE should perform the cleanup. A spill kit specifically for chemotherapeutic agents must be readily available.

Spill Cleanup Procedure:

  • Evacuate and Secure : Alert others and restrict access to the spill area.

  • Don PPE : Wear appropriate PPE as detailed in Table 1, including a respirator.

  • Contain the Spill :

    • Liquids : Cover with absorbent pads, working from the outside in.

    • Solids : Carefully scoop up the powder with a disposable scraper to avoid creating dust.

  • Decontaminate the Area : Clean the spill area twice with a detergent solution, followed by a final cleaning with 70% isopropyl alcohol. Use fresh absorbent pads for each cleaning step.

  • Dispose of Waste : Place all contaminated materials (absorbent pads, cleaning materials, and disposable PPE) into a designated cytotoxic waste container.

  • Post-Cleanup : After removing PPE, wash hands thoroughly with soap and water. Document the spill and the cleanup procedure.

Experimental Protocols

General Protocol for In Vitro Efflux Inhibition Assay

This protocol provides a general methodology to assess the ability of this compound to inhibit efflux pumps in a cancer cell line.

  • Cell Culture : Culture a cancer cell line known to overexpress P-gp, BCRP, or MRPs (e.g., NCI/ADR-RES) in appropriate media.

  • Cell Seeding : Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Pre-incubation : Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Substrate Addition : Add a fluorescent substrate of the efflux pump (e.g., Rhodamine 123 for P-gp) to the cells and incubate for a defined period.

  • Washing : Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

  • Lysis and Measurement : Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis : An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receive and Unpack Compound B Don Appropriate PPE A->B C Prepare Compound in BSC B->C D Administer Compound to Cells/System C->D E Incubate and Observe D->E F Collect Data E->F G Decontaminate Work Area F->G H Segregate and Dispose of Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Disposal_Plan cluster_trace Trace Cytotoxic Waste cluster_bulk Bulk Cytotoxic Waste Waste Waste Generation Point Trace_Items Gloves, Gowns, Empty Vials Waste->Trace_Items Bulk_Items Partially Used Vials, Spill Debris Waste->Bulk_Items Trace_Container Yellow Chemotherapy Waste Container Trace_Items->Trace_Container Incineration High-Temperature Incineration Trace_Container->Incineration Bulk_Container Black RCRA Waste Container Bulk_Items->Bulk_Container Bulk_Container->Incineration

Caption: Disposal plan for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.